Technical Documentation Center

2-(Methylamino)pyrimidine-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Methylamino)pyrimidine-4-carboxylic acid
  • CAS: 89691-96-3

Core Science & Biosynthesis

Foundational

Comprehensive Solubility Profile and Thermodynamic Modeling of 2-(Methylamino)pyrimidine-4-carboxylic acid in Organic Solvents

Executive Summary For researchers and drug development professionals, understanding the solubility profile of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 2-(Methylamino)pyrimidine-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 2-(Methylamino)pyrimidine-4-carboxylic acid is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and agrochemicals. Because crystallization, purification, and formulation workflows depend entirely on phase-equilibrium data, this whitepaper provides an in-depth, causality-driven guide to the compound's solubility behavior across various organic solvents.

By synthesizing empirical data[1] with rigorous thermodynamic modeling[2], this guide establishes a self-validating framework for determining and applying solubility parameters in pharmaceutical development.

Structural Causality & Solvation Thermodynamics

To predict and manipulate the solubility of 2-(Methylamino)pyrimidine-4-carboxylic acid, we must first deconstruct its molecular architecture. The dissolution of this compound is a thermodynamic competition between its crystal lattice energy and the solvation energy provided by the solvent.

  • The Crystal Lattice (The Barrier): The pyrimidine core features multiple nitrogen atoms that act as hydrogen-bond acceptors, while the 4-carboxylic acid group acts as both a strong donor and acceptor. This heavily favors the formation of highly stable intermolecular dimers in the solid state. Furthermore, the planar aromatic rings engage in strong

    
     stacking.
    
  • The Solvation Mechanism (The Driver): The addition of the 2-methylamino substitution introduces a secondary amine, acting as an additional hydrogen-bond donor and subtly increasing the electron density of the pyrimidine ring. Polar aprotic solvents (like DMSO and DMF) are highly effective at breaking the carboxylic acid dimers through strong dipole-dipole interactions, whereas non-polar solvents (like Toluene) lack the dielectric capacity to disrupt the lattice.

Thermo cluster_0 Crystal Lattice Breakdown (ΔH > 0) cluster_1 Solvation Formation (ΔH < 0) N1 Carboxylic Acid Dimers (Strong H-Bonds) N5 Net Free Energy of Solution (ΔG < 0 for dissolution) N1->N5 N2 Pyrimidine Pi-Stacking (Van der Waals) N2->N5 N3 Dipole-Dipole Interactions (e.g., DMSO, DMF) N3->N5 N4 Solvent H-Bonding (e.g., Alcohols) N4->N5

Thermodynamic drivers of 2-(Methylamino)pyrimidine-4-carboxylic acid solvation.

Quantitative Solubility Profile

Based on baseline data for the parent pyrimidine-4-carboxylic acid scaffold[1],[3] and thermodynamic extrapolations for methylamino derivatives[2], the compound exhibits highly solvent-dependent solubility. The data below summarizes the expected solubility profile across a dielectric gradient.

Table 1: Representative Solubility Profile in Organic Solvents

SolventSolvent ClassificationDielectric Constant (

)
Est. Solubility at 298.15 K (mg/mL)Est. Solubility at 318.15 K (mg/mL)
DMSO Polar Aprotic46.7~20.00~28.50
DMF Polar Aprotic36.7~5.00~8.20
Ethanol Polar Protic24.5~0.25~0.45
Ethyl Acetate Polar Aprotic6.0< 0.10~0.15
Toluene Non-Polar2.4< 0.01< 0.05

Note: Solubility increases non-linearly with temperature, an endothermic process characteristic of pyrimidine derivatives[2].

Self-Validating Experimental Methodology

To generate reliable, reproducible solubility data for process chemistry, we utilize the Isothermal Shake-Flask Method [4]. This protocol is designed as a self-validating system: it utilizes two orthogonal quantification methods (Gravimetric and HPLC-UV) depending on the concentration tier, ensuring that analytical limits of detection do not skew the thermodynamic models.

G A 1. Solid-Solvent Mixing (Excess API added) B 2. Thermostatic Equilibration (48-72h at ±0.05 K) A->B C 3. Isothermal Phase Separation (Centrifugation & 0.22µm Filtration) B->C D 4. Supernatant Sampling (Pre-warmed pipettes) C->D E 5a. Gravimetric Analysis (High solubility: >5 mg/mL) D->E DMSO, DMF F 5b. HPLC-UV Quantification (Low solubility: <5 mg/mL) D->F EtOH, Toluene G 6. Thermodynamic Modeling (Apelblat / λh Equations) E->G F->G

Self-validating isothermal shake-flask methodology for solubility profiling.

Step-by-Step Protocol
  • Preparation of Solid Phase: Sieve the 2-(Methylamino)pyrimidine-4-carboxylic acid to a uniform particle size (<100 µm).

    • Causality: Standardizing surface area eliminates kinetic variability during the initial dissolution phase.

  • Solvent Addition & Equilibration: In a 20 mL amber glass vial, add excess solid to 10 mL of the target solvent (purged with inert gas to prevent oxidation)[3]. Seal with a PTFE-lined cap. Place in a thermostatic water-bath shaker set to the target temperature (±0.05 K) and agitate at 150 RPM for 72 hours.

    • Causality: 72 hours of agitation ensures complete thermodynamic equilibrium, overcoming the high activation energy required to break the robust pyrimidine

      
      -stacking.
      
  • Isothermal Phase Separation: Transfer the vials to an incubator set to the exact equilibration temperature for 2 hours to allow gravitational settling. Centrifuge isothermally, then filter the supernatant through a pre-warmed 0.22 µm PTFE syringe filter.

    • Causality: Pre-warming the filter and pipettes prevents localized cooling. Even a 2 K drop can cause immediate micro-precipitation of the solute, artificially lowering the measured solubility.

  • Orthogonal Quantification:

    • High-Solubility Tier (DMSO, DMF): Pipette 2 mL of the filtrate into a pre-weighed glass dish. Evaporate the solvent under reduced pressure in a vacuum oven until a constant weight is achieved. Calculate concentration gravimetrically.

    • Low-Solubility Tier (Ethanol, Toluene): Dilute a known aliquot of the filtrate with the mobile phase and analyze via HPLC-UV at

      
       205/256 nm[1] against a validated standard calibration curve.
      

Thermodynamic Modeling (The Apelblat Equation)

Raw data is only the first step. To predict solubility at unmeasured temperatures (crucial for designing cooling crystallization workflows), the experimental mole fraction solubility (


) must be correlated using theoretical models[4].

The semi-empirical Modified Apelblat Equation is the gold standard for polar and non-polar solid-liquid equilibrium systems[2],[5]:



  • 
      = Mole fraction solubility of 2-(Methylamino)pyrimidine-4-carboxylic acid.
    
  • 
      = Absolute temperature in Kelvin.
    
  • 
      = Empirical model parameters derived via non-linear regression (e.g., using Origin software)[4].
    

Causality of the Variables: The parameters


 and 

reflect the variation in the activity coefficient of the solution and the non-ideal behavior of the solute-solvent interactions. The parameter

accounts for the temperature dependence of the enthalpy of dissolution (

). By fitting the experimental data to this equation, process chemists can calculate the exact Gibbs free energy (

) and entropy (

) of the dissolution process, allowing for the precise design of anti-solvent or cooling crystallization scale-ups.

Applications in Drug Development

Understanding this specific solubility profile dictates three major downstream workflows:

  • Reaction Solvent Selection: Because the compound is highly soluble in DMSO and DMF[1], these are the optimal solvents for

    
     (Nucleophilic Aromatic Substitution) or amide coupling reactions involving the carboxylic acid moiety.
    
  • Crystallization & Purification: The steep solubility curve in polar aprotic solvents at elevated temperatures, combined with near-zero solubility in ethyl acetate or toluene, makes a DMF/Ethyl Acetate or DMSO/Toluene solvent/anti-solvent pairing ideal for high-yield recrystallization.

  • Formulation: For biological assays, stock solutions should be prepared in DMSO (up to 20 mg/mL) and subsequently diluted into aqueous buffers (like PBS, pH 7.2, where solubility is ~1 mg/mL) immediately prior to use to prevent precipitation[3].

References

  • Title: Solubility of pyrimidine derivatives in different organic solvents at different temperatures Source: World Scientific News URL: [Link]

  • Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Biointerface Research in Applied Chemistry URL: [Link]

Sources

Exploratory

The Acid-Base Landscape of 2-(Methylamino)pyrimidine-4-carboxylic Acid: A Technical Whitepaper on Ionization States and pKa Determination

Executive Summary In the high-stakes arena of small molecule drug discovery, the pyrimidine scaffold remains a privileged structural motif. Specifically, 2-(Methylamino)pyrimidine-4-carboxylic acid (CAS 89691-96-3) serve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of small molecule drug discovery, the pyrimidine scaffold remains a privileged structural motif. Specifically, 2-(Methylamino)pyrimidine-4-carboxylic acid (CAS 89691-96-3) serves as a critical intermediate and pharmacophore in the development of kinase inhibitors and targeted therapeutics. Understanding its exact ionization states across the physiological pH spectrum is not merely an analytical exercise—it is the foundational prerequisite for predicting solubility, membrane permeability, and target binding affinity.

This whitepaper provides an in-depth, authoritative analysis of the pKa values and ionization states of 2-(Methylamino)pyrimidine-4-carboxylic acid. By synthesizing structural electronic theory with self-validating experimental protocols, this guide equips researchers with the mechanistic insights required to optimize formulation and pharmacokinetic profiles.

Structural Elucidation & Electronic Causality

To accurately predict and measure the pKa values of 2-(Methylamino)pyrimidine-4-carboxylic acid, one must first deconstruct the electronic interplay between its three distinct functional groups. The molecule's acid-base behavior is governed by resonance delocalization and inductive effects across the


-deficient pyrimidine ring.
The Carboxylic Acid (-COOH) at C4

Aliphatic carboxylic acids typically exhibit pKa values around 4.8. However, when attached to an electron-withdrawing heteroaromatic system like pyrimidine, the pKa drops significantly. For instance, the baseline molecule pyrimidine-4-carboxylic acid has a measured pKa of 2.81[1]. In our target molecule, the electron-donating methylamino group at the C2 position pushes electron density back into the pyrimidine ring via resonance. This slightly destabilizes the resulting carboxylate anion compared to the unsubstituted analog, raising the predicted pKa of the C4-carboxylic acid to approximately 3.1 – 3.2 [2].

The Pyrimidine Ring Nitrogens (N1 / N3)

The basicity of the pyrimidine ring is heavily influenced by exocyclic substituents. Unsubstituted 2-aminopyrimidine exhibits a pKa of 3.45 for the protonation of its ring nitrogen[3][4]. The substitution of a methyl group on the exocyclic amine (forming a methylamino group) introduces a slight inductive electron-donating effect (+I). This enhances the electron density at the ring nitrogens, marginally increasing their basicity. Consequently, the conjugate acid of the pyrimidine ring in this molecule has a predicted pKa of ~3.9 .

The Secondary Amine (Methylamino Group) at C2

A common misconception in early-stage drug design is assuming that all secondary amines are basic. In 2-(Methylamino)pyrimidine-4-carboxylic acid, the lone pair of electrons on the exocyclic nitrogen is highly delocalized into the electron-deficient


-system of the pyrimidine ring. Because this lone pair is actively participating in resonance, it is unavailable to accept a proton in aqueous conditions. Protonation of this exocyclic nitrogen would require superacidic conditions (pKa < 0), rendering it practically non-basic  within any biologically or pharmaceutically relevant pH range.

Ionization States Across the pH Spectrum

Because the pKa of the carboxylic acid (~3.1) and the pKa of the pyrimidine ring (~3.9) are in close proximity, the molecule exhibits a complex speciation profile characterized by a narrow zwitterionic window.

Ionization Cation Cationic State (Protonated Ring N, Neutral COOH) pH < 2.0 Zwitterion Zwitterionic State (Protonated Ring N, Deprotonated COO-) pH 3.1 - 3.9 Cation->Zwitterion pKa1 ~3.1 (-H+ from COOH) Anion Anionic State (Neutral Ring N, Deprotonated COO-) pH > 5.0 Zwitterion->Anion pKa2 ~3.9 (-H+ from Ring N)

Caption: Ionization pathway of 2-(Methylamino)pyrimidine-4-carboxylic acid across physiological pH.

Quantitative Speciation Summary
pH RangeDominant SpeciesNet ChargeStructural CharacteristicsPharmaceutical Implication
< 2.0 Cation+1Protonated ring nitrogen; neutral carboxylic acid.High aqueous solubility in gastric fluid.
~ 3.5 Zwitterion0Protonated ring nitrogen; deprotonated carboxylate.Isoelectric point (pI). Minimum solubility; high risk of precipitation.
> 5.0 Anion-1Neutral ring nitrogen; deprotonated carboxylate.Dominant state in blood plasma (pH 7.4). High solubility, low passive permeability.

Note: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) in the anionic state.

Self-Validating Experimental Protocols for pKa Determination

To ensure absolute scientific integrity, pKa values must not be relied upon from a single analytical technique. As a standard operating procedure, we employ a self-validating orthogonal system combining potentiometric and UV-metric titrations. The causality behind this choice is simple: potentiometry measures the bulk consumption of protons, while UV-spectrophotometry measures the localized electronic changes in the chromophore during ionization. If the two methods converge, the data is unassailable.

Workflow Prep Sample Preparation (1 mM in 0.15 M KCl) Method1 Potentiometric Titration (pH 1.5 to 12.0) Prep->Method1 Method2 UV-Metric Titration (Multi-wavelength analysis) Prep->Method2 Data Data Fusion & Non-linear Regression (Bjerrum Plot Analysis) Method1->Data Method2->Data Validation Self-Validating Output (ΔpKa < 0.05 between methods) Data->Validation

Caption: Orthogonal experimental workflow for high-fidelity pKa determination.

Protocol A: High-Precision Potentiometric Titration

Purpose: To measure the macroscopic ionization constants via proton mass balance.

  • Solvent Preparation: Prepare a background electrolyte solution of 0.15 M KCl in ultra-pure water (18.2 MΩ·cm) to mimic physiological ionic strength and maintain constant activity coefficients.

  • Analyte Preparation: Dissolve 2-(Methylamino)pyrimidine-4-carboxylic acid to a final concentration of 1.0 mM in the background electrolyte. Note: If solubility is limited at the isoelectric point, a co-solvent system (e.g., methanol/water) may be used, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent.

  • Titration: Under a continuous blanket of Argon (to prevent CO₂ absorption which skews acidic pKa readings), titrate the solution using standardized 0.1 M KOH from pH 1.5 to 12.0 at a constant temperature of 25.0 ± 0.1 °C.

  • Data Analysis: Construct a Bjerrum plot (

    
     vs. pH). Extract the pKa values using non-linear least-squares regression targeting the inflection points.
    
Protocol B: UV-Metric Titration (Orthogonal Validation)

Purpose: To validate the potentiometric data by tracking the shift in the pyrimidine chromophore's absorption upon protonation/deprotonation.

  • Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson) spanning pH 1.0 to 7.0.

  • Analyte Preparation: Prepare a 50 µM solution of the analyte. The lower concentration prevents dimerization and ensures adherence to the Beer-Lambert Law.

  • Spectral Acquisition: Record UV spectra (200–400 nm) at intervals of 0.2 pH units.

  • Target Factor Analysis (TFA): Identify the isosbestic points. The protonation of the pyrimidine ring will cause a distinct bathochromic (red) shift in the

    
     transition. Use global analysis software to derive the pKa from the absorbance vs. pH curves at multiple wavelengths.
    
  • Validation Criterion: The protocol is considered validated only if

    
    .
    

Implications for Drug Development

The proximity of the two pKa values (~3.1 and ~3.9) creates a unique physicochemical challenge.

Formulation & Solubility: At pH 3.5, the molecule exists predominantly as a zwitterion. In this state, the net charge is zero, and the crystal lattice energy is maximized due to strong intermolecular ionic interactions (head-to-tail packing of the protonated pyrimidine and deprotonated carboxylate). This results in a sharp "V-shaped" solubility profile with a distinct minimum at the isoelectric point. Formulators must avoid pH 3.0–4.0 for liquid formulations to prevent catastrophic precipitation.

Absorption & Permeability: At the intestinal pH (pH 6.0 - 7.4), the molecule is fully ionized as an anion. While this guarantees excellent aqueous solubility, the negative charge severely restricts passive transcellular diffusion across the lipophilic enterocyte membrane. Drug design teams utilizing this scaffold must either rely on active transport mechanisms (e.g., carrier-mediated uptake) or consider prodrug strategies (such as esterification of the C4-carboxylic acid) to mask the charge and improve oral bioavailability.

References

Sources

Foundational

Tautomeric Forms of 2-(Methylamino)pyrimidine-4-carboxylic Acid in Solution: A Mechanistic and Experimental Guide

Executive Summary The structural elucidation of heterocyclic compounds in solution is a critical prerequisite for rational drug design and pharmacokinetic profiling. 2-(Methylamino)pyrimidine-4-carboxylic acid represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of heterocyclic compounds in solution is a critical prerequisite for rational drug design and pharmacokinetic profiling. 2-(Methylamino)pyrimidine-4-carboxylic acid represents a highly dynamic trifunctional system. Its behavior in solution is dictated by a complex interplay of amine-imine prototropy and acid-base zwitterionic equilibria. This whitepaper provides an in-depth mechanistic analysis of these tautomeric forms, detailing the causality behind their thermodynamic stability, and outlines self-validating experimental workflows for their quantification.

Structural Dynamics and Tautomeric Causality

The tautomeric landscape of 2-(methylamino)pyrimidine-4-carboxylic acid is governed by three distinct, yet electronically coupled, functional domains:

  • The Pyrimidine Core : An electron-deficient aromatic system containing two endocyclic nitrogen atoms (N1 and N3). These nitrogens possess lone pairs in the

    
     plane, making them the primary sites for protonation.
    
  • The Methylamino Substituent (C2) : An electron-donating group. Unlike primary amines, the secondary methylamino group restricts the conformational freedom of the resulting imine tautomer due to steric clashes between the methyl group and the pyrimidine ring protons.

  • The Carboxylic Acid (C4) : A strongly acidic moiety (

    
    ) whose proximity to the basic pyrimidine ring facilitates intramolecular or solvent-mediated proton transfer, driving zwitterion formation 1.
    
Amine-Imine Prototropy

In 2-aminopyrimidine derivatives, a labile proton can migrate from the exocyclic nitrogen to an endocyclic nitrogen, transitioning the molecule from an amino form to an imino form 2. Mechanistically, the neutral amino tautomer is overwhelmingly favored in non-polar solvents (often by a factor of


) because it preserves the full aromaticity of the pyrimidine ring [[3]](). The imino form disrupts this aromaticity, localizing double bonds in a diene-like structure. However, specific hydrogen-bonding interactions (e.g., with acetic acid) or photoexcitation can temporarily stabilize the imino tautomer via double proton transfer 4.
Zwitterionic Equilibria in Polar Media

The causality of zwitterion formation is fundamentally tied to the dielectric constant of the solvent. In aqueous or highly polar media (e.g., DMSO), the energy penalty of charge separation is mitigated by solvent dipole screening. The C4-carboxylic acid deprotonates to form a carboxylate anion (


), while the most basic site—the pyrimidine N1 or N3—accepts the proton. This creates a highly stable Zwitterionic Amino Form  that dominates at physiological pH ranges (pH 3.0 - 6.0) before transitioning to a purely anionic form at higher pH levels [[1]]().

Tautomeric_Network A Neutral Amino Form (COOH, NH-CH3) B Neutral Imino Form (COOH, =N-CH3) A->B Prototropic Shift (Non-polar media) C Zwitterionic Form (COO-, NH-CH3, NH+) A->C Intramolecular PT (Polar media) D Anionic Form (COO-, NH-CH3) A->D Deprotonation E Cationic Form (COOH, NH-CH3, NH+) A->E Protonation C->D Deprotonation (pH > 4.5) C->E Protonation (pH < 2.0)

Fig 1: Tautomeric and acid-base equilibrium network of 2-(Methylamino)pyrimidine-4-carboxylic acid.

Self-Validating Experimental Protocols

Because tautomeric interconversion often occurs faster than the relaxation timescale of standard analytical techniques, a single methodology is prone to misinterpretation. We employ a self-validating orthogonal approach: NMR spectroscopy establishes the bulk thermodynamic populations, while UV-Vis/Fluorescence spectroscopy isolates trace kinetic populations 4.

Workflow_Logic S1 Sample Prep (Variable pH/Solvents) S2 NMR Spectroscopy (Thermodynamic Data) S1->S2 Bulk Population Analysis S3 UV-Vis / Fluorescence (Trace Imino Data) S1->S3 Trace Tautomer Detection S4 Data Synthesis (pKa & Equilibrium Const) S2->S4 Chemical Shifts S3->S4 Isosbestic Points S5 Self-Validation (Cross-Reference) S4->S5 Consistency Check

Fig 2: Self-validating experimental workflow for elucidating tautomeric populations in solution.

Protocol 1: Variable-Temperature and pH-Titration NMR

Causality: At room temperature, rapid proton exchange averages the NMR signals of the neutral and zwitterionic forms. By conducting a pH titration, we can plot the time-averaged chemical shifts to extract macroscopic


 values. Lowering the temperature slows the exchange kinetics, allowing the distinct resolution of tautomeric peaks.

Methodology:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of

    
     (for pH titration) or 
    
    
    
    (for variable temperature studies).
  • Titration Execution: Adjust the

    
     from 1.0 to 12.0 using micro-aliquots of 
    
    
    
    and
    
    
    . Record
    
    
    and
    
    
    NMR spectra at 0.5 pH intervals.
  • Data Acquisition: Track the chemical shift (

    
    ) of the C5-H (aromatic ring) and the 
    
    
    
    protons.
  • Self-Validation Check: Plot

    
     vs. pH to generate a sigmoidal curve. The inflection point yields the macroscopic 
    
    
    
    . To self-validate, this NMR-derived
    
    
    must mathematically align with the
    
    
    calculated from the UV-Vis isosbestic points in Protocol 2. If they deviate by >0.2 units, solvent-induced aggregation is occurring, and the concentration must be lowered.
Protocol 2: Solvent-Dependent UV-Vis and Fluorescence Spectroscopy

Causality: The imino tautomer, though thermodynamically disfavored, possesses an extended conjugated diene-like system. This causes a bathochromic (red) shift in absorbance and yields a characteristic vibrationally structured fluorescence emission that the amino form lacks 4.

Methodology:

  • Solvent Gradient: Prepare 10 µM solutions in solvents of varying dielectric constants: cyclohexane, chloroform, acetonitrile, and water.

  • UV-Vis Absorption: Scan from 200 nm to 450 nm. Identify the emergence of a red-shifted shoulder (

    
     nm) in non-polar solvents, which acts as the spectroscopic signature of the imino form.
    
  • Fluorescence Emission: Excite the sample at the isosbestic point determined during the UV-Vis scan. Record the emission spectrum.

  • Self-Validation Check: The detection of the imino form via fluorescence is highly sensitive. To prove the signal originates from the tautomer and not a trace impurity, the fluorescence excitation spectrum must perfectly overlay with the UV-Vis absorption spectrum of the bulk solution.

Quantitative Data Synthesis

The following table synthesizes the expected physicochemical parameters and tautomeric distributions based on the structural properties of pyrimidine-4-carboxylic acid derivatives.

Property / ParameterExpected Value / RatioPrimary Analytical MethodEnvironmental Condition

(Carboxylic Acid)


NMR Titration / UV-Vis
Aqueous (

), 298K

(Pyrimidine Ring N)


NMR Titration / UV-Vis
Aqueous (

), 298K
Amino : Imino Ratio

UV-Vis / FluorescenceNon-polar (Cyclohexane)
Zwitterion : Neutral Ratio


NMR / IR Spectroscopy
Polar (Water / DMSO)
Dominant Form at pH 7.4 Anionic (

, neutral ring)
Predictive Modeling / NMRPhysiological Buffer

Conclusion

The solution-state behavior of 2-(Methylamino)pyrimidine-4-carboxylic acid cannot be represented by a single static structure. In non-polar environments, it exists predominantly as the neutral amino tautomer, with trace, photo-inducible populations of the imino form. In aqueous and physiological environments, the molecule undergoes a dielectric-driven intramolecular proton transfer, existing predominantly as a zwitterion at low pH and an anion at physiological pH. Accurately mapping this landscape requires the rigorous, self-validating integration of thermodynamic NMR data with kinetic UV-Vis/Fluorescence profiling.

References

  • Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid Source: PubMed (National Institutes of Health) URL:[Link]

  • Tautomerism of pyridine and diazines substituted by amino groups Source: Acta Physica Polonica A (Institute of Physics, Polish Academy of Sciences) URL:[Link]

Sources

Exploratory

Literature review on 2-(Methylamino)pyrimidine-4-carboxylic acid synthesis pathways

Abstract This technical guide provides a comprehensive review of the synthetic pathways leading to 2-(methylamino)pyrimidine-4-carboxylic acid, a key heterocyclic scaffold with significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive review of the synthetic pathways leading to 2-(methylamino)pyrimidine-4-carboxylic acid, a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. The primary focus of this document is a detailed analysis of a robust and widely applicable two-step synthetic route commencing with the oxidation of 2-chloro-4-methylpyrimidine, followed by a nucleophilic aromatic substitution (SNAr) with methylamine. This guide delves into the causality behind experimental choices, provides detailed, step-by-step methodologies, and offers insights into the reaction mechanisms. Alternative approaches to the pyrimidine-4-carboxylic acid core are also discussed to provide a broader context for synthetic strategy. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important molecule.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including natural products and synthetic pharmaceuticals. Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in the structure of DNA and RNA. Beyond its role in nucleic acids, the pyrimidine scaffold is a common feature in numerous therapeutic agents, exhibiting a wide range of pharmacological activities, including antiviral, antibacterial, and anticancer properties.

The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of its physicochemical and biological properties. Specifically, the 2-amino and 4-carboxylic acid substituted pyrimidines are of particular interest as they serve as versatile intermediates in the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. This guide will focus on the synthesis of a key example of this class, 2-(methylamino)pyrimidine-4-carboxylic acid, providing a detailed examination of its most common synthetic pathways.

Primary Synthetic Pathway: A Two-Step Approach

A prevalent and reliable method for the synthesis of 2-(methylamino)pyrimidine-4-carboxylic acid involves a two-step sequence starting from a readily available precursor. This pathway is advantageous due to its straightforward nature and the generally high yields achievable. The overall transformation is depicted below:

Primary_Synthetic_Pathway start 2-Chloro-4-methylpyrimidine intermediate 2-Chloropyrimidine-4-carboxylic acid start->intermediate Step 1: Oxidation final 2-(Methylamino)pyrimidine-4-carboxylic acid intermediate->final Step 2: SNAr

Figure 1: Overview of the primary two-step synthesis of 2-(methylamino)pyrimidine-4-carboxylic acid.

Step 1: Oxidation of 2-Chloro-4-methylpyrimidine

The initial step in this pathway is the selective oxidation of the methyl group at the 4-position of the pyrimidine ring to a carboxylic acid. This transformation is a critical maneuver, as the methyl group is sufficiently activated by the electron-withdrawing nature of the pyrimidine ring to undergo oxidation without affecting the chloro-substituent at the 2-position.

Causality of Experimental Choices:

  • Oxidizing Agent: Selenium dioxide (SeO₂) is a commonly employed and effective reagent for the oxidation of activated methyl groups on heterocyclic systems.[1][2][3] It offers a good balance of reactivity and selectivity. While other oxidizing agents could be used, SeO₂ is well-documented for this type of transformation.

  • Solvent: The choice of solvent is crucial for both the solubility of the starting material and the reactivity of the oxidizing agent. A refluxing solvent is often used to drive the reaction to completion.

  • Work-up: The work-up procedure is designed to separate the desired carboxylic acid product from the selenium-containing byproducts and any unreacted starting material. Acidification of the reaction mixture protonates the carboxylate, causing it to precipitate or be extractable into an organic solvent.

Experimental Protocol: Synthesis of 2-Chloropyrimidine-4-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-4-methylpyrimidine and selenium dioxide in a suitable solvent (e.g., dioxane or a mixture of chlorinated hexanes).

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture and filter to remove solid byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture, to yield 2-chloropyrimidine-4-carboxylic acid as a solid.[4]

Quantitative Data:

ParameterValueReference
Starting Material2-Chloro-4-methylpyrimidine[5]
ReagentSelenium dioxide[5]
Typical Yield28% (microbiological oxidation)[4]

Note: While a specific yield for the selenium dioxide oxidation was not found in the immediate search results, the provided yield is for a similar transformation and serves as an estimate.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The second and final step is the displacement of the chlorine atom at the 2-position with methylamine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing pyrimidine ring activates the 2-position towards nucleophilic attack, making the substitution of the chloro group feasible.

Causality of Experimental Choices:

  • Nucleophile: An aqueous solution of methylamine is a readily available and effective nucleophile for this transformation. An excess of the amine is often used to drive the reaction to completion and to act as a base to neutralize the HCl generated during the reaction.

  • Solvent: A polar solvent, such as ethanol or dioxane, is typically used to facilitate the dissolution of the starting materials and to promote the SNAr reaction.[6]

  • Base: An additional base, such as triethylamine or potassium carbonate, can be added to scavenge the generated HCl, although an excess of the amine nucleophile can often serve this purpose.[7]

  • Temperature: The reaction may be performed at room temperature or heated to reflux to increase the reaction rate. Microwave irradiation can also be employed to significantly reduce reaction times.[8]

Experimental Protocol: Synthesis of 2-(Methylamino)pyrimidine-4-carboxylic acid

  • Reaction Setup: In a sealed reaction vessel, dissolve 2-chloropyrimidine-4-carboxylic acid in a suitable solvent such as ethanol or 1,4-dioxane.

  • Addition of Nucleophile: Add an aqueous solution of methylamine (typically 40% in water) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for several hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2. This will precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-(methylamino)pyrimidine-4-carboxylic acid.

Quantitative Data:

ParameterValueReference
Starting Material2-Chloropyrimidine-4-carboxylic acid[9]
ReagentMethylamine solution[6]
Typical Yield64-86% (estimated from similar reactions)[6][9]

Note: The provided yield is an estimation based on a similar reaction with cyclopropylamine (64%) and the reaction of 2-chloropyrimidine with dimethylamine (81-86%).

Mechanistic Insights: The SNAr Pathway

The key to the second step of this synthesis is the nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic and heteroaromatic systems bearing a good leaving group.

Figure 2: Generalized mechanism of the SNAr reaction.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[10][11] The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms within the pyrimidine ring.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the final product, 2-(methylamino)pyrimidine-4-carboxylic acid.

Alternative Synthetic Strategies

While the two-step pathway described above is a common and effective method, other synthetic strategies for constructing the pyrimidine-4-carboxylic acid core are also documented in the literature. These can be valuable alternatives depending on the availability of starting materials and the desired substitution patterns.

Minisci Reaction

The Minisci reaction is a radical-based method for the C-H functionalization of heteroaromatic compounds. It can be employed to introduce a carboxylic acid or ester group at the 4-position of a pyrimidine ring. This approach can be highly regioselective and avoids the need for a pre-functionalized starting material.[12]

Condensation Reactions

Classic condensation reactions are a cornerstone of heterocyclic synthesis. The pyrimidine ring can be constructed by reacting a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For example, the Biginelli reaction is a well-known multi-component reaction that can produce dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines.

Conclusion

The synthesis of 2-(methylamino)pyrimidine-4-carboxylic acid is most reliably achieved through a two-step process involving the oxidation of 2-chloro-4-methylpyrimidine followed by a nucleophilic aromatic substitution with methylamine. This pathway offers a balance of efficiency, scalability, and accessibility of starting materials. Understanding the underlying mechanisms of these reactions, particularly the SNAr step, is crucial for optimizing reaction conditions and adapting the methodology for the synthesis of related analogues. The alternative synthetic strategies mentioned provide a broader perspective on the construction of the pyrimidine-4-carboxylic acid scaffold and may offer advantages in specific synthetic contexts. This guide provides a solid foundation for researchers and professionals engaged in the synthesis of this important class of molecules.

References

  • Pavel, S., & G., B. (Year). 2-halogenpyrimidine-4-carboxylic acids, process of their preparation and their use for the preparation of derivatives of 2-substituted pyrimidine-4-carboxylic acids and derivatives of substituted pyrimidine-Ÿ-carboxylic acids. CZ279305B6.
  • Kogon, I. C., Minin, R., & Overberger, C. G. (n.d.). 2-chloropyrimidine. Organic Syntheses Procedure. Retrieved from [Link]

  • Academia.edu. (n.d.). An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7805. [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino pyrimidine. CN102952083A.
  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930–4932. [Link]

  • ResearchGate. (2021). Strategies for the synthesis of unsymmetrical 2-aminopyrimidine. ResearchGate. [Link]

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

  • Hadj-Ammar, N., et al. (2021). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 26(13), 3986. [Link]

  • Ortiz-Reyes, D. S., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. [Link]

  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [a]. ResearchGate. [Link]

  • Semantic Scholar. (2003). IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP. Semantic Scholar. [Link]

  • IU Indianapolis. (n.d.). Oxidations with Selenium Dioxide. IU Indianapolis. [Link]

  • Overberger, C. G., Kogon, I. C., & Minin, R. (n.d.). 2-(dimethylamino)pyrimidine. Organic Syntheses Procedure. Retrieved from [Link]

  • Slideshare. (n.d.). Oxidising agent. Slideshare. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

Sources

Foundational

Electronic Properties and Reactivity of Methylamino-Substituted Pyrimidines: A Technical Guide

As application scientists and medicinal chemists, we frequently leverage the pyrimidine scaffold in drug design. Pyrimidine derivatives are ubiquitous in modern pharmacopeia, serving as the core recognition motif in nume...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and medicinal chemists, we frequently leverage the pyrimidine scaffold in drug design. Pyrimidine derivatives are ubiquitous in modern pharmacopeia, serving as the core recognition motif in numerous kinase inhibitors (such as CDK9 inhibitors) and nucleoside analogs[1]. However, the raw pyrimidine ring is notoriously electron-deficient. To fine-tune its binding affinity, solubility, and metabolic stability, we often introduce electron-donating groups (EDGs).

This whitepaper explores the fundamental causality behind how a single structural modification—the addition of a methylamino group (–NHCH₃)—drastically alters the electronic landscape and reactivity profile of the pyrimidine core.

Electronic Modulation: The "Why" Behind the Reactivity

Unsubstituted pyrimidine is a strongly π-deficient heteroaromatic system. The two highly electronegative ring nitrogens withdraw electron density through both inductive (–I) and mesomeric (–M) effects. Consequently, the highest occupied molecular orbital (HOMO) energy is low, making the ring highly resistant to electrophilic attack.

When a methylamino group is introduced, two competing electronic effects emerge:

  • The Mesomeric Effect (+M): The lone pair on the exocyclic nitrogen delocalizes into the pyrimidine π-system. This significantly raises the HOMO energy, enriching the electron density specifically at the ortho and para positions relative to the substituent[1].

  • The Inductive Effect (+I): The methyl group pushes additional electron density onto the exocyclic nitrogen compared to a primary amine (–NH₂). This subtle +I effect increases the overall basicity of the molecule.

Quantitative Electronic Shifts

To understand the practical impact of these effects, we can analyze the shift in basicity (pKa of the conjugate acid). The position of the substituent dictates the degree of resonance stabilization.

CompoundpKa (Conjugate Acid)Electronic Modulation & CausalityReference
Pyrimidine 1.30Baseline π-deficient system; highly electron-withdrawn.N/A
2-Aminopyrimidine 3.45+M effect raises HOMO; moderate basicity increase.[2]
2-Methylaminopyrimidine 3.90Methyl +I effect further enhances basicity and HOMO energy.[3]
4-Aminopyrimidine 5.71Superior resonance stabilization when protonated at N1/N3.[4]

Insight: The jump from a pKa of 3.45 in 2-aminopyrimidine[2] to 3.90 in 2-methylaminopyrimidine[3] perfectly illustrates how the +I effect of the methyl group fine-tunes the electronic properties, a critical factor when optimizing the hydrogen-bond donor/acceptor profile for kinase hinge-binding.

Reactivity Profiles: Navigating EAS and SNAr

The altered HOMO/LUMO gap dictates the chemical behavior of methylaminopyrimidines. By understanding the electron density distribution, we can predictably control both Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr).

  • Electrophilic Aromatic Substitution (EAS): Because the ring nitrogens withdraw electrons from C2, C4, and C6, the C5 position is the only carbon not directly adjacent to a deactivated center. The +M effect of the methylamino group directs electron density precisely to this C5 position (which is para to a C2 substituent or ortho to a C4/C6 substituent). Thus, EAS (e.g., halogenation) occurs exclusively at C5.

  • Nucleophilic Aromatic Substitution (SNAr): Despite the +M effect, the C2, C4, and C6 positions remain sufficiently electron-deficient to undergo SNAr, provided a good leaving group (such as a halogen) is present[5]. The ring nitrogens stabilize the anionic Meisenheimer complex intermediate.

Reactivity A Methylaminopyrimidine (Core Scaffold) B Electrophilic Aromatic Substitution (C5 Position) A->B +M Effect (Raises HOMO) C Nucleophilic Aromatic Substitution (C2/C4/C6 Positions) A->C Requires Leaving Group D N-Oxidation (Ring Nitrogen) A->D Peracids (e.g., MCPBA)

Fig 1: Electronic effects dictating the primary reactivity pathways of methylaminopyrimidines.

Self-Validating Experimental Protocols

To translate these electronic principles into benchtop reality, below are field-proven, step-by-step methodologies. These protocols are designed as self-validating systems, ensuring that the causality of the reaction is verifiable at every stage.

Protocol A: Synthesis of 2-Methylaminopyrimidine via SNAr

Objective: Exploit the π-deficiency at the C2 position to displace a chloride leaving group. Causality: The highly electrophilic C2 carbon is readily attacked by methylamine. The intermediate negative charge is stabilized by the adjacent ring nitrogens[5].

  • Reaction Setup: Dissolve 1.0 equivalent of 2-chloropyrimidine in absolute ethanol (0.5 M concentration). Rationale: A polar protic solvent like ethanol stabilizes the transition state of the Meisenheimer complex.

  • Reagent Addition: Cool the flask to 0°C. Dropwise, add 2.5 equivalents of methylamine (33% solution in EtOH). Rationale: Excess amine is required to act as the nucleophile and to scavenge the HCl byproduct, preventing the protonation and deactivation of the remaining nucleophile.

  • Propagation: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (50% EtOAc/Hexane). The starting material (2-chloropyrimidine) will disappear, replaced by a highly UV-active, lower-Rf spot (~0.1) corresponding to the product[6].

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃. Extract, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the crude 2-methylaminopyrimidine.

Protocol B: Regioselective C5 Bromination (EAS)

Objective: Utilize the raised HOMO energy to perform mild electrophilic halogenation. Causality: The methylamino group funnels electron density to the C5 position. Unsubstituted pyrimidine would resist this reaction, but the activated C5 carbon readily attacks mild electrophiles[1].

  • Reaction Setup: Dissolve the purified 2-methylaminopyrimidine from Protocol A in anhydrous dichloromethane (DCM) at 0°C. Rationale: Low temperatures suppress non-specific oxidation and control the exothermic halogenation.

  • Electrophile Addition: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions. Rationale: NBS provides a steady, low-concentration source of electrophilic bromine (Br⁺), preventing poly-halogenation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Analyze via LC-MS. The product peak will display a characteristic +78/80 Da mass shift with a 1:1 isotopic ratio, confirming mono-bromination. ¹H NMR will validate regioselectivity by the disappearance of the C5 triplet and the collapse of the C4/C6 signals into a singlet.

  • Workup: Quench the reaction with 10% aqueous sodium thiosulfate to neutralize residual electrophilic bromine. Wash with brine, dry, and purify via silica gel chromatography.

Workflow Step1 1. SNAr Reaction 2-Chloropyrimidine + MeNH2 Solvent: EtOH, 80°C Step2 2. Workup & Isolation Solvent removal, NaHCO3 wash Yield: 2-Methylaminopyrimidine Step1->Step2 Step3 3. EAS Bromination NBS in DCM Temperature: 0°C to RT Step2->Step3 Step4 4. Final Purification Silica Column Chromatography Product: 5-Bromo-2-methylaminopyrimidine Step3->Step4

Fig 2: Step-by-step experimental workflow for SNAr synthesis and subsequent C5 bromination.

References

1.[5] "10. Pyrimidines: 10.4 Nucleophilic substitution of pyrimidines", Banaras Hindu University (BHU). 5 2.[1] "In silico-driven identification of potent CDK9 inhibitors through bioisosteric replacement and multi-stage virtual screening", National Institutes of Health (NIH). 1 3.[2] "2-Aminopyrimidine 109-12-6 wiki", Guidechem. 2 4.[4] "4-Aminopyrimidine CAS#: 591-54-8", ChemicalBook. 4 5.[6] "2-PYRIMIDINEMETHANAMINE | 75985-45-4", ChemicalBook. 6 6.[3] "2-Methylaminopyrimidine", Lookchem. 3

Sources

Exploratory

Zwitterionic Character of 2-(Methylamino)pyrimidine-4-carboxylic Acid: A Technical Guide

Executive Summary In the landscape of small-molecule drug discovery, the physicochemical behavior of a compound dictates its pharmacokinetics, formulation strategy, and target engagement. 2-(Methylamino)pyrimidine-4-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of small-molecule drug discovery, the physicochemical behavior of a compound dictates its pharmacokinetics, formulation strategy, and target engagement. 2-(Methylamino)pyrimidine-4-carboxylic acid is a highly functionalized heterocyclic building block characterized by the presence of both an acidic carboxylate group and a basic pyrimidine/amine system. This dual nature allows the molecule to exist as a zwitterion (inner salt) under specific pH conditions.

This whitepaper provides an in-depth mechanistic analysis of the compound's zwitterionic character. Designed for researchers and formulation scientists, it explores the electronic causality behind its ionization states and provides field-proven, self-validating experimental protocols for characterizing its pKa, isoelectric point (pI), and thermodynamic solubility.

Structural and Electronic Causality

Molecular Architecture and Ionization

The ionization profile of 2-(Methylamino)pyrimidine-4-carboxylic acid is governed by the electronic interplay between its functional groups:

  • The Acidic Center (Pyrimidine-4-carboxylic acid): The carboxylic acid group at the 4-position is highly acidic. The electron-deficient nature of the pyrimidine ring exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion. Reference data for unsubstituted pyrimidine-4-carboxylic acid indicates a pKa of approximately 2.81[1]. Structurally similar pyrimidine-carboxylic acids, such as orotic acid (uracil-6-carboxylic acid), exhibit a nearly identical pKa of 2.83[2].

  • The Basic Center (2-Methylamino system): Unsubstituted pyrimidine is a weak base (pKa ~1.3). However, the secondary amine at the 2-position acts as a potent electron-donating group via resonance. The delocalization of the nitrogen lone pair increases the electron density on the pyrimidine ring nitrogens, significantly raising their basicity. Experimental data for 2-aminopyrimidine establishes a conjugate acid pKa of 3.45[3][4]. The addition of a methyl group on the amine further increases electron donation via inductive effects, pushing the estimated pKa of the pyrimidine nitrogen to approximately 3.8.

The Zwitterionic Window

Because the pKa of the basic center (~3.8) is higher than the pKa of the acidic center (~2.8), proton transfer occurs internally. In the pH window between these two values, the molecule exists predominantly as a net-neutral zwitterion, where the carboxylic acid is deprotonated (COO⁻) and the pyrimidine ring is protonated (NH⁺).

IonizationStates Cation Cation Zwitterion Zwitterionic Form pH ~ 3.3 Net Charge: 0 Cation->Zwitterion -H⁺ (pKa₁ ~2.8) Zwitterion->Cation +H⁺ Anion Anion Zwitterion->Anion -H⁺ (pKa₂ ~3.8) Anion->Zwitterion +H⁺

Fig 1: pH-dependent ionization pathway and zwitterion formation.

Physicochemical Data Profile

The overlapping pKa values create a distinct isoelectric point (pI), calculated as the average of the two pKa values (pI ≈ 3.3). At this pH, the molecule exhibits its lowest aqueous solubility due to strong intermolecular ionic interactions in the crystal lattice and a lack of net hydration charge.

Table 1: Quantitative Physicochemical Profile

ParameterEstimated ValueExperimental Context / Causality
pKa₁ (Carboxylic Acid) 2.81 ± 0.10Deprotonation of COOH. Lowered by pyrimidine ring[1].
pKa₂ (Pyrimidine N) ~3.80Protonation of ring N. Raised by methylamino resonance[3].
Isoelectric Point (pI) ~3.30pH of zero net charge; maximum zwitterion concentration.
Net Charge at pH 7.4 -1 (Anionic)Relevant for physiological membrane permeability (low passive diffusion).
Minimum Solubility at pH ~3.3Driven by high crystal lattice energy of the inner salt.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the characterization of zwitterionic compounds requires rigorous, self-validating workflows. Standard techniques often fail due to overlapping buffer regions and salt-induced polymorphic shifts.

High-Precision Potentiometric Titration (pKa Determination)

Causality: Standard titration curves for zwitterions often lack sharp inflection points. We employ a rigorous potentiometric method using a glass electrode calibrated with Gran plots to account for activity coefficients.

  • Solvent Preparation: Prepare a 0.15 M KCl aqueous solution to maintain a constant ionic strength. Why: This mimics physiological osmolarity and stabilizes activity coefficients throughout the titration.

  • Sample Dissolution: Dissolve exactly 2.0 mM of 2-(Methylamino)pyrimidine-4-carboxylic acid in 50 mL of the KCl solution.

  • Acidic Shift: Add standardized 0.1 M HCl to lower the pH to 1.5. Why: This ensures the molecule is fully protonated (cationic form) before the titration begins, establishing a clear baseline.

  • Inert Atmosphere: Purge the vessel with N₂ gas for 15 minutes and maintain a positive N₂ blanket. Why: Prevents atmospheric CO₂ dissolution, which forms carbonic acid and skews the titration curve.

  • Titration: Add standardized 0.1 M KOH in 0.05 mL increments using an automated dosimat. Record the pH only after the electrode drift is < 0.001 pH/min.

  • Self-Validation: Perform a blank titration on the 0.15 M KCl solvent. Subtract the blank curve from the sample curve (Bjerrum difference method) to isolate the exact proton consumption of the analyte.

Thermodynamic pH-Solubility Profiling (Shake-Flask Method)

Causality: Identifying the solubility minimum at the pI is critical for formulation. Kinetic solubility assays (e.g., solvent shift) are insufficient for zwitterions due to slow crystallization kinetics.

ProtocolWorkflow Step1 1. Buffer Preparation Isotonic buffers (pH 1.0 - 10.0) Step2 2. Excess Solid Addition Add compound to achieve supersaturation Step1->Step2 Step3 3. Thermodynamic Equilibration 24h agitation at 25°C Step2->Step3 Step4 4. Phase Separation Centrifugation & 0.22µm Filtration Step3->Step4 Step5 5. HPLC-UV Quantification Determine solute concentration Step4->Step5 Supernatant Step6 6. Residual Solid PXRD Validate polymorphic stability Step4->Step6 Pellet

Fig 2: Self-validating workflow for thermodynamic pH-solubility profiling.

  • Buffer Array: Prepare a series of 50 mM buffers ranging from pH 1.0 to 10.0 (e.g., HCl/KCl for pH 1-2, citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10).

  • Supersaturation: Add 50 mg of the compound to 5 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate at 300 rpm at a constant 25.0 ± 0.1 °C for 48 hours. Why: 48 hours ensures the system transitions from metastable kinetic states to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV against a validated calibration curve.

  • Solid-State Verification: Recover the residual solid pellet and analyze via Powder X-Ray Diffraction (PXRD). Why: Extreme pH values can induce salt formation (e.g., a hydrochloride salt at pH 1.0). PXRD confirms whether the measured solubility corresponds to the free zwitterion or a newly formed salt species.

Implications for Drug Development

Understanding the zwitterionic nature of 2-(Methylamino)pyrimidine-4-carboxylic acid is non-negotiable for downstream development. At physiological pH (7.4), the molecule exists almost entirely as an anion. This high polarity restricts passive transcellular diffusion across lipid bilayers (e.g., the blood-brain barrier or intestinal epithelium). Consequently, drug design efforts utilizing this scaffold often require prodrug strategies (e.g., esterification of the carboxylic acid) or active transport targeting (e.g., utilizing peptide transporters) to achieve oral bioavailability.

References

  • Title: Showing NP-Card for Orotic acid (NP0000198) Source: NP-MRD (Natural Products Magnetic Resonance Database) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Optimized Esterification Protocols for 2-(Methylamino)pyrimidine-4-carboxylic Acid: Overcoming Zwitterionic and Self-Condensation Challenges

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of pyrimidine-based kinase inhibitors, agrochemicals, and targeted therapeutics. Introduction & Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of pyrimidine-based kinase inhibitors, agrochemicals, and targeted therapeutics.

Introduction & Mechanistic Rationale

Pyrimidine-4-carboxylic acids are highly valued structural motifs in the design of bioactive molecules, frequently serving as core scaffolds in both pharmaceutical and agrochemical development[1]. However, the esterification of 2-(Methylamino)pyrimidine-4-carboxylic acid presents a unique set of mechanistic hurdles that routinely cause reaction failures or complex impurity profiles in standard discovery workflows.

As a Senior Application Scientist, I frequently observe researchers attempting to apply standard peptide-coupling conditions (e.g., EDC, HATU) or basic alkylation conditions (MeI, K2CO3) to this substrate, only to isolate oligomeric mixtures or unreacted starting material. To achieve high-yielding esterification, we must first understand the causality behind these failures:

  • The Zwitterion Problem: The molecule contains a basic secondary amine (methylamino), a basic pyrimidine nitrogen, and an acidic carboxylic acid. In its neutral state, it forms a highly stable, insoluble zwitterionic network. This renders it practically insoluble in common organic solvents (DCM, THF, EtOAc), severely limiting the efficacy of mild, room-temperature reactions.

  • The Self-Condensation Risk: If coupling reagents are used to activate the carboxylic acid, the unprotected secondary amine of a neighboring molecule can act as a nucleophile. Although the 2-aminopyrimidine nitrogen is electronically deactivated by the electron-withdrawing pyrimidine ring, it remains sufficiently nucleophilic to trigger intermolecular self-condensation (amidation), leading to polymeric impurities[2].

  • The N-Alkylation Risk: Utilizing base-catalyzed alkylation (e.g., alkyl halides with K2CO3) risks competing N-alkylation at the methylamino group, destroying the chemoselectivity of the reaction.

The Solution: Exploiting pKa for Chemoselectivity

To bypass these issues, we must utilize acid-catalyzed Fischer esterification driven by highly reactive intermediates[3]. By using Thionyl Chloride (


) in an alcoholic solvent, we generate an in situ acidic environment (via HCl generation)[4]. This strongly acidic medium protonates both the pyrimidine ring and the methylamino group. Protonation acts as a transient protecting group , completely neutralizing the amine's nucleophilicity and preventing self-condensation, while simultaneously activating the carbonyl carbon for nucleophilic attack by the alcohol.

StrategySelection SM 2-(Methylamino)pyrimidine- 4-carboxylic acid Path1 Coupling Reagents (e.g., EDC, HATU) SM->Path1 Avoid Path2 Acid Catalysis (SOCl2 / ROH) SM->Path2 Scalable Path3 Diazoalkanes (TMS-Diazomethane) SM->Path3 Small-Scale Result1 Self-Condensation & Polymeric Impurities Path1->Result1 Result2 Target Ester (HCl Salt) - High Yield Path2->Result2 Result3 Target Methyl Ester (Free Base) - Rapid Path3->Result3

Figure 1: Chemoselectivity logical relationship for the esterification of zwitterionic pyrimidines.

Quantitative Method Comparison

Before selecting a protocol, review the empirical data summarizing the performance of various esterification strategies on 2-aminopyrimidine-4-carboxylic acid derivatives.

Reaction ParameterThionyl Chloride (

) / ROH
TMS-Diazomethane (

)
Coupling Reagents (EDC/HATU)Base-Catalyzed Alkylation
Chemoselectivity Excellent (Amine protonated)Excellent (Mild, neutral)Poor (Self-condensation)Poor (N-alkylation risk)
Average Yield 85 - 95%90 - 98%< 30%40 - 60%
Scalability High (Multi-kilogram scale)Low (Hazardous/Expensive)ModerateModerate
Isolated Form Hydrochloride SaltFree BaseComplex MixtureFree Base (Impure)
Reaction Time 4 - 12 hours< 1 hour12 - 24 hours12 - 24 hours

Experimental Protocols

Protocol A: Scalable Thionyl Chloride-Mediated Esterification

This is the gold-standard workflow for generating methyl or ethyl esters of 2-(Methylamino)pyrimidine-4-carboxylic acid. It is self-validating, highly scalable, and yields a highly crystalline hydrochloride salt[5].

Workflow Step1 Suspend SM in Anhydrous ROH (0 °C) Step2 Dropwise SOCl2 Addition (T < 10 °C) Step1->Step2 Step3 Reflux Reaction (65-80 °C, 4-12 h) Step2->Step3 Step4 Concentration & Co-evaporation Step3->Step4 Step5 Precipitation & Filtration Step4->Step5

Figure 2: Step-by-step experimental workflow for SOCl2-mediated esterification.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-(Methylamino)pyrimidine-4-carboxylic acid (1.0 equiv).

  • Solvent Addition: Add anhydrous methanol or ethanol (10 volumes). Note: The mixture will remain a thick, cloudy suspension due to the zwitterionic nature of the starting material.

  • Activation: Cool the suspension to 0 °C using an ice-water bath under an inert atmosphere (N2 or Ar). Slowly add Thionyl Chloride (

    
    , 2.5 equiv) dropwise over 30 minutes.
    
    • Causality Check: The addition is highly exothermic and generates

      
       and 
      
      
      
      gases. Maintaining the temperature below 10 °C prevents the rapid volatilization of the solvent and controls the rate of acid chloride formation[4].
  • Reflux & Self-Validation: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 65 °C for MeOH).

    • Self-Validating System: As the reaction progresses and the

      
       salt of the ester is formed, the zwitterionic network is destroyed. The transition from an opaque suspension to a transparent, pale-yellow solution is your primary visual validation  that the amine has been protonated and esterification is successfully proceeding.
      
  • Monitoring: Stir at reflux for 4-12 hours. Monitor by LC-MS (aliquots quenched in water/MeCN). The reaction is complete when the starting material mass (

    
     154.1) is fully converted to the ester mass (e.g., Methyl ester 
    
    
    
    168.1).
  • Workup & Co-evaporation: Cool the mixture to room temperature and concentrate under reduced pressure.

    • Causality Check: Simple concentration leaves behind residual

      
       and unreacted 
      
      
      
      . To ensure a pure product, co-evaporate the crude residue with toluene (
      
      
      volumes). Toluene forms an azeotrope with
      
      
      and water, effectively "sweeping" the residual acid from the product matrix.
  • Isolation: Triturate the resulting solid with a mixture of diethyl ether and ethyl acetate (1:1). Filter the precipitate and dry under high vacuum to afford the target ester as a highly pure hydrochloride salt.

Protocol B: Mild Analytical-Scale Esterification (TMS-Diazomethane)

For small-scale discovery synthesis (< 500 mg) where the free base is strictly required and harsh acidic conditions must be avoided, TMS-Diazomethane provides a rapid, neutral alternative.

Step-by-Step Methodology:

  • Preparation: Suspend 2-(Methylamino)pyrimidine-4-carboxylic acid (1.0 equiv) in a solvent mixture of Dichloromethane (DCM) and Methanol (4:1 v/v, 10 mL/mmol).

    • Causality Check: Methanol is strictly required as a co-solvent. TMS-diazomethane does not react directly with the carboxylic acid; methanol acts as a proton shuttle, forming the reactive methyldiazonium species that subsequently alkylates the carboxylate.

  • Reagent Addition: Cool the suspension to 0 °C. Add a solution of TMS-diazomethane (2.0 M in hexanes, 1.5 - 2.0 equiv) dropwise.

  • Observation: Vigorous nitrogen gas evolution will occur immediately. Continue addition until a faint, persistent yellow color remains in the solution, indicating an excess of the diazo reagent.

  • Quenching: Stir for 30 minutes at room temperature. Quench the unreacted TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely dissipates and gas evolution ceases.

  • Isolation: Concentrate the mixture under reduced pressure to yield the methyl ester as a free base. Purify via flash column chromatography if trace silyl impurities remain.

References

  • US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. Google Patents.[1]

  • Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. ChemRxiv.[Link][2]

  • Converting Carboxylic Acids to Esters. Chemistry Steps.[Link][4]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.[Link][3]

Sources

Application

Application Note: Microwave-Assisted Synthesis and Amidation of 2-(Methylamino)pyrimidine-4-carboxylic Acid

Introduction & Mechanistic Rationale In modern medicinal chemistry, pyrimidine-4-carboxylic acid derivatives serve as highly privileged isosteres. They are frequently deployed to replace flexible amide or anthranilic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, pyrimidine-4-carboxylic acid derivatives serve as highly privileged isosteres. They are frequently deployed to replace flexible amide or anthranilic acid appendages, thereby reducing the number of rotatable bonds and significantly improving target binding affinity[1]. Specifically, 2-(Methylamino)pyrimidine-4-carboxylic acid is a critical building block for synthesizing complex pyrimidine-4-carboxamides, which are foundational to various therapeutic agents, including 11β-HSD1 inhibitors[2].

However, the conventional amidation of this scaffold presents significant synthetic bottlenecks. Traditional thermal heating (via oil baths) relies on thermal conductivity, which is slow and uneven. Prolonged exposure to heat often leads to the thermal degradation of the sensitive 2-methylamino group or unwanted decarboxylation of the pyrimidine-4-carboxylic acid core.

The Microwave Advantage (MAOS): Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations through dielectric heating. By directly coupling microwave energy with polar solvents (such as DMF) and the reactants themselves, MAOS generates an inverted temperature gradient. This allows the reaction mixture to reach high temperatures instantaneously and uniformly. The rapid kinetics of MAOS drastically accelerate the synthesis of 2-aminopyrimidine derivatives, compressing reaction times from 12–24 hours down to mere minutes while simultaneously suppressing thermal side reactions and improving overall yields[3].

Experimental Workflow Visualization

MAOS_Workflow Reagents 1. Reagent Assembly 2-(Methylamino)pyrimidine-4-carboxylic acid + Amine Activation 2. Carboxylic Acid Activation HATU, DIPEA, Anhydrous DMF Reagents->Activation Mix at 25°C Microwave 3. Microwave Irradiation 100°C, 15 min, 200W Activation->Microwave Transfer to MW Vial Workup 4. Aqueous Workup EtOAc Extraction & LiCl Wash Microwave->Workup Air Cool to 25°C Purification 5. Flash Chromatography Silica Gel (EtOAc/Hexanes) Workup->Purification Isolate Organic Phase Validation 6. Analytical Validation LC-MS [M+H]+ & 1H-NMR Purification->Validation Pool Pure Fractions

Workflow for the microwave-assisted amidation of 2-(methylamino)pyrimidine-4-carboxylic acid.

Detailed Experimental Protocol

Reagent Causality & Selection
  • Coupling Reagent (HATU): Selected over EDC/HOBt because HATU rapidly forms a highly reactive O-Atabenzotriazole active ester. This is critical for driving the reaction forward when coupling sterically hindered primary or secondary amines.

  • Base (DIPEA): N,N-Diisopropylethylamine is utilized because its steric bulk prevents it from acting as a competing nucleophile, ensuring the target amine reacts exclusively with the activated pyrimidine ester.

  • Solvent (Anhydrous DMF): Microwave irradiation requires a solvent with a high loss tangent (

    
    ). DMF (
    
    
    
    ) absorbs microwave energy highly efficiently. Strict anhydrous conditions are mandatory; trace moisture will competitively hydrolyze the active ester back to the starting carboxylic acid.
Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 2-(methylamino)pyrimidine-4-carboxylic acid (0.5 mmol, 1.0 equiv) and HATU (0.6 mmol, 1.2 equiv).

  • Activation: Suspend the solid reagents in 3.0 mL of anhydrous DMF. Add DIPEA (1.5 mmol, 3.0 equiv) dropwise. Stir the mixture at room temperature for 2–3 minutes. The solution will transition to a pale yellow color, indicating the successful formation of the active ester.

  • Amine Addition: Add the desired amine (0.6 mmol, 1.2 equiv) to the activated mixture. Seal the vial immediately with a Teflon-lined crimp cap to prevent solvent evaporation during superheating.

  • Microwave Irradiation: Transfer the sealed vial to a dedicated microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover). Apply the following parameters:

    • Temperature: 100 °C

    • Time: 15 minutes

    • Power: Variable (Maximum 200 W)

    • Cooling: Enable post-reaction compressed air cooling to rapidly bring the vessel back to 25 °C.

  • Aqueous Workup: Uncap the vial and dilute the crude mixture with Ethyl Acetate (15 mL). Transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous

      
       (2 × 10 mL) to neutralize and remove acidic byproducts (e.g., HOAt).
      
    • Critical Step: Wash the organic layer with 5% aqueous

      
       (2 × 10 mL). Lithium chloride highly effectively partitions DMF into the aqueous phase, preventing solvent contamination in the final product.
      
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure 2-(methylamino)pyrimidine-4-carboxamide.
    

Quantitative Performance Comparison

The following table summarizes the quantitative advantages of transitioning this specific amidation workflow from traditional thermal heating to microwave irradiation.

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Source Oil Bath / Heating BlockDielectric Microwave Irradiation
Reaction Temperature 80 °C100 °C
Reaction Time 12 – 18 hours15 minutes
Typical Isolated Yield 45% – 60%85% – 95%
Impurity Profile High (Prone to decarboxylation)Low (Clean, quantitative conversion)
Energy Efficiency Low (High conductive heat loss)High (Direct molecular excitation)

Trustworthiness: Self-Validating Analytical System

To ensure the protocol is functioning as a self-validating system, researchers must verify the following analytical checkpoints post-purification:

  • LC-MS Validation (Suppression of Decarboxylation): Analyze the crude mixture via LC-MS. The desired product must exhibit a dominant

    
     peak. You must actively look for a 
    
    
    
    mass peak. The absence of this peak confirms that the rapid kinetics of the microwave protocol successfully suppressed the thermal decarboxylation of the pyrimidine-4-carboxylic acid core.
  • 
    H-NMR Signatures (in DMSO-
    
    
    
    ):
    • Pyrimidine Core: The

      
       and 
      
      
      
      protons of the pyrimidine ring are highly diagnostic. They typically appear as distinct doublets around
      
      
      7.1 ppm and
      
      
      8.5 ppm, respectively.
    • Methylamino Group: The 2-methylamino protons (

      
      ) will appear as a doublet (due to 
      
      
      
      -coupling with the adjacent
      
      
      proton) in the shielded region around
      
      
      2.8–2.9 ppm.
    • Amide Formation: If a primary amine was coupled, the newly formed amide

      
       will appear as a broad singlet or triplet downfield, typically 
      
      
      
      8.0 ppm, confirming successful amidation.

References

  • [3] Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. ACS Combinatorial Science. URL:[Link]

  • [2] EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. Google Patents. URL:

  • [1] Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PMC / National Institutes of Health. URL:[Link]

Sources

Method

Advanced Protecting Group Strategies for the Methylamino Group in Pyrimidine Synthesis

Introduction and Rationale The pyrimidine scaffold is a ubiquitous and highly privileged pharmacophore in medicinal chemistry and drug development. Functionalization of the pyrimidine ring with a methylamino group (–NHCH...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The pyrimidine scaffold is a ubiquitous and highly privileged pharmacophore in medicinal chemistry and drug development. Functionalization of the pyrimidine ring with a methylamino group (–NHCH₃) introduces a secondary amine that serves as a critical hydrogen bond donor and acceptor, often essential for target binding. However, during complex, multi-step syntheses—such as solid-phase peptide synthesis, transition-metal catalyzed cross-couplings, or harsh nucleophilic aromatic substitutions (SₙAr)—the unprotected methylamino group presents significant chemoselectivity challenges [1].

Mechanistic Causality : The inductive electron-donating effect of the methyl group renders the secondary amine highly nucleophilic. If left unprotected, it can undergo competitive N-alkylation, N-arylation, or oxidation. Furthermore, in palladium-catalyzed reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), free secondary amines can coordinate to the metal center, effectively poisoning the catalyst and stalling the catalytic cycle. Masking the methylamino group is therefore a non-negotiable step in the elaboration of complex pyrimidine derivatives [2].

Strategic Selection of Protecting Groups

Selecting the appropriate protecting group (PG) requires a holistic analysis of the downstream synthetic route. Because the electron-deficient nature of the pyrimidine ring decreases the overall basicity of the attached methylamino group, stronger bases or nucleophilic catalysts (like DMAP) are often required during the initial protection step.

Table 1: Quantitative Comparison of Methylamino Protecting Groups on Pyrimidine Scaffolds
Protecting GroupReagent SystemYield Range*Cleavage ConditionsOrthogonality / Downstream Compatibility
Boc (tert-Butyloxycarbonyl)Boc₂O, DMAP, THF85–95%TFA/DCM (1:4) or 4M HCl in DioxaneHighly stable to strong bases, nucleophiles, and Pd-catalysis. Labile to acid.
Cbz (Carboxybenzyl)Cbz-Cl, NaH, DMF75–90%H₂, Pd/C or HBr/AcOHStable to mild acids and bases. Labile to hydrogenolysis.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, Na₂CO₃80–92%20% Piperidine in DMFStable to acids and hydrogenolysis. Labile to primary/secondary amines.

*Yields are representative of standard pyrimidine-4-methylamine substrates.

Decision Matrix for Protecting Group Selection

The following logical workflow dictates the selection of a protecting group based on the anticipated downstream reaction conditions.

G start Determine Downstream Reaction Conditions cond_basic Strong Bases / Nucleophiles (e.g., SNAr, Alkylation) start->cond_basic cond_acidic Strong Acids (e.g., Lewis Acid Catalysis) start->cond_acidic cond_metal Transition Metal Catalysis (e.g., Suzuki, Hydrogenolysis) start->cond_metal boc Use Boc (Stable to Base/Pd) cond_basic->boc Preferred cbz Use Cbz (Stable to Acid/Base) cond_basic->cbz Alternative cond_acidic->cbz Preferred fmoc Use Fmoc (Stable to Acid) cond_acidic->fmoc Alternative cond_metal->boc Preferred cond_metal->fmoc Alternative

Decision matrix for selecting methylamino protecting groups based on downstream conditions.

Experimental Methodologies and Protocols

Protocol A: N-Boc Protection of 4-(Methylamino)pyrimidine Derivatives

Scientific Rationale : The Boc group is the industry standard for protecting secondary amines prior to cross-coupling reactions [2]. Because the pyrimidine ring withdraws electron density from the exocyclic amine, standard Boc₂O conditions are often sluggish. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that rapidly transfers the Boc group to the sterically hindered methylamino nitrogen.

Step-by-Step Procedure :

  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the 4-(methylamino)pyrimidine derivative (1.0 equiv, 10 mmol) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Catalyst Addition : Add DMAP (0.1 equiv, 1 mmol) to the stirring solution.

    • Self-Validation: The solution should remain clear; any immediate precipitation suggests moisture contamination or salt formation.

  • Reagent Introduction : Cool the reaction mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv, 15 mmol) dropwise over 15 minutes.

  • Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 4–6 hours.

  • Monitoring : Monitor the reaction via TLC (Ethyl Acetate/Hexanes 1:1).

    • Self-Validation: The product will typically exhibit a higher

      
       value than the starting material due to the loss of the polar N–H bond and the addition of the highly lipophilic tert-butyl group.
      
  • Quenching and Workup : Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure N-Boc-methylamino pyrimidine.

Protocol B: Selective Acidic Deprotection of the N-Boc Group

Scientific Rationale : The Boc group is cleaved via an acid-catalyzed E1 elimination mechanism, generating isobutylene gas and carbon dioxide. Trifluoroacetic acid (TFA) in DCM is the preferred reagent system, as it provides a clean, self-evaporating byproduct profile without the need for harsh aqueous workups[3].

Step-by-Step Procedure :

  • Preparation : Dissolve the N-Boc protected pyrimidine (1.0 equiv, 5 mmol) in anhydrous DCM (15 mL) and cool to 0 °C.

  • Acid Addition : Slowly add TFA (5 mL) dropwise to achieve a 1:3 TFA:DCM ratio.

    • Causality: Adding TFA at 0 °C minimizes the exothermic degradation of sensitive pyrimidine substituents (e.g., halogens or cyano groups) that might otherwise hydrolyze.

  • Reaction Progression : Stir the mixture at room temperature for 2 hours.

  • Monitoring : Monitor by LC-MS.

    • Self-Validation: Look for the characteristic loss of the tert-butyl cation (M-56) and the complete Boc group (M-100) in the mass spectrum, confirming complete deprotection.

  • Isolation : Concentrate the mixture under a stream of nitrogen to remove volatile TFA. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual acid, yielding the methylamino pyrimidine as a TFA salt. Neutralize with Amberlyst A21 basic resin if the free base is required.

Troubleshooting and Mechanistic Insights

  • Incomplete Protection : If Boc protection stalls at ~50% conversion, the pyrimidine substrate may be overly electron-deficient (e.g., possessing multiple halogen substituents).

    • Solution: Switch the solvent from THF to DMF and use a stronger base such as Sodium Hydride (NaH) to deprotonate the methylamino group prior to Boc₂O addition.

  • Epimerization Concerns : When synthesizing complex chiral pyrimidines (e.g., pyrimidoblamic acid derivatives), prolonged exposure to strong bases during protection can lead to epimerization of adjacent stereocenters. In such cases, mild Cbz protection using Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) is recommended over the harsher Cbz-Cl/NaH protocol [3].

References

  • Aparna, E. P., & Devaky, K. S. (2019). "Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives." ACS Combinatorial Science.[Link]

  • Mock, E. D., et al. (2020). "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry.[Link]

  • Anderson, E. D., et al. (2014). "Total Syntheses of (−)-Pyrimidoblamic Acid and P-3A." Journal of the American Chemical Society.[Link]

Application

Reaction conditions for decarboxylative cross-coupling of pyrimidine acids

Application Note: Optimized Reaction Conditions for the Decarboxylative Cross-Coupling of Pyrimidine Carboxylic Acids Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for the Decarboxylative Cross-Coupling of Pyrimidine Carboxylic Acids

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Medicinal Chemistry

Executive Summary & Strategic Rationale

The pyrimidine scaffold is a ubiquitous pharmacophore in FDA-approved therapeutics, particularly within oncology and antiviral drug discovery. Traditionally, functionalizing the pyrimidine core via cross-coupling requires pre-formed organometallic reagents (e.g., boronic acids, stannanes). However, pyrimidine organometallics are notoriously unstable, prone to protodeboronation, and difficult to purify due to heteroatom coordination.

Decarboxylative cross-coupling (DCC) circumvents these limitations by utilizing bench-stable, commercially available pyrimidine carboxylic acids as organometallic surrogates[1]. By extruding CO₂, these reactions generate the active carbon nucleophile in situ. This application note provides a comprehensive, self-validating guide to executing bimetallic (Pd/Cu and Pd/Ag) decarboxylative cross-couplings of pyrimidine acids, detailing the mechanistic causality behind condition selection and offering robust experimental protocols.

Mechanistic Principles: The Bimetallic Imperative

Successful DCC of electron-deficient heterocyclic acids, such as pyrimidine-5-carboxylic acids, relies heavily on a dual-catalyst system. The causality behind this requirement lies in the distinct activation energies required for C–C bond cleavage versus C–C bond formation.

  • The Decarboxylation Cycle (Cu or Ag): A coinage metal is required to coordinate with the carboxylate. The nitrogen atoms in the pyrimidine ring can coordinate to the oxophilic Cu(I) or Ag(I) center, stabilizing the transition state and significantly lowering the activation barrier for CO₂ extrusion[2]. This generates an intermediate organocopper or organosilver species.

  • The Cross-Coupling Cycle (Pd): Concurrently, a Pd(0) catalyst undergoes oxidative addition with an aryl halide.

  • The Intersection: The organo-Cu/Ag intermediate transmetalates its pyrimidine payload to the Pd(II) complex. Subsequent reductive elimination forges the new C–C bond and regenerates the catalysts[1].

DCC_Mechanism PyAcid Pyrimidine-COOH Decarb Coordination & Decarboxylation (-CO2) PyAcid->Decarb CuAg Cu(I) / Ag(I) Catalyst CuAg->Decarb Organometal Organo-Cu/Ag Intermediate Decarb->Organometal Transmet Transmetalation Organometal->Transmet ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition [Pd(II)(Ar)(X)] ArX->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Pd(0) Regeneration Product Cross-Coupled Pyrimidine Product RedElim->Product

Bimetallic catalytic cycle: Decarboxylation and Pd-mediated cross-coupling.

Reaction Condition Optimization Data

Selecting the correct parameters is critical. Pyrimidine-5-carboxylic acids are highly electron-deficient, making decarboxylation sluggish compared to electron-rich arenes. The table below summarizes the optimal quantitative parameters for various DCC modalities.

Catalytic SystemLigand / BaseSolventTemp (°C)Yield RangePrimary Application
Pd(PPh₃)₄ / Cu₂O K₂CO₃ (2.0 eq)DMF or DMSO120–14060–85%Standard thermal coupling of pyrimidine-5-carboxylates[2].
Pd(OAc)₂ / Ag₂CO₃ PPh₃ / K₃PO₄NMP13055–90%Substrates prone to Cu-mediated homocoupling side-reactions.
Cu-LMCT / Pd(OAc)₂ Photoredox (390 nm)MeCN25 (RT)40–70%Mild conditions for highly functionalized/sensitive pyrimidines.
Ag–Ni Electrocatalysis Redox-Active EsterDMF / THF25 (RT)45–75%Overcoming steric limitations in C2-substituted pyrimidines[3].

Standard Operating Procedure: Thermal Pd/Cu Decarboxylative Cross-Coupling

This protocol describes the synthesis of 5-arylpyrimidines via the Pd/Cu bimetallic system. It is designed as a self-validating workflow to ensure reproducibility.

Reagents & Materials
  • Substrate: Pyrimidine-5-carboxylic acid (1.0 mmol, 1.0 equiv)

  • Coupling Partner: Aryl bromide or iodide (1.2 mmol, 1.2 equiv)

  • Catalysts: Pd(PPh₃)₄ (0.05 mmol, 5 mol%), Cu₂O (0.10 mmol, 10 mol%)

  • Base: Anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv) — Must be finely milled and oven-dried.

  • Solvent: Anhydrous DMF or NMP (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Backfill with Argon (repeat 3x) to ensure a strictly anhydrous environment. Rationale: Trace moisture actively promotes protodecarboxylation (yielding the unfunctionalized pyrimidine) over cross-coupling.

  • Solid Reagent Loading: Inside a glovebox or under positive Argon flow, add the pyrimidine-5-carboxylic acid, Pd(PPh₃)₄, Cu₂O, and K₂CO₃ to the Schlenk tube.

  • Liquid Addition: Inject the anhydrous solvent (DMF) and the aryl halide (if liquid) via a gas-tight syringe. Seal the tube with a Teflon screw cap.

  • Thermal Activation: Submerge the reaction vessel in a pre-heated oil bath at 130 °C. Stir vigorously (800 rpm) for 16–24 hours.

  • Reaction Quench & Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove metal particulates. Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

DCC_Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Bimetallic Addition (Pd + Cu/Ag) Step1->Step2 Step3 3. Thermal Activation (120-140 °C) Step2->Step3 Step4 4. LC-MS Monitoring (Check [M-CO2+H]+) Step3->Step4 Step5 5. Aqueous Workup & Purification Step4->Step5

Experimental workflow for bimetallic decarboxylative cross-coupling of pyrimidines.

System Troubleshooting & Self-Validation

To ensure the protocol is functioning as a self-validating system, perform an LC-MS analysis of a 10 µL reaction aliquot at the 4-hour mark. The mass spectrometry profile dictates the troubleshooting logic:

  • Diagnostic Observation A: High levels of [M - CO₂ + H]⁺ (Protodecarboxylation).

    • Causality: The Cu/Ag-mediated decarboxylation cycle is successful, but the transmetalation or Pd-mediated oxidative addition is failing. The organocopper intermediate is being quenched by trace protons.

    • Corrective Action: Verify the integrity of the Pd(0) catalyst (ensure it has not oxidized to Pd black). Consider switching to a more electron-rich ligand (e.g., XPhos) to accelerate oxidative addition of the aryl halide.

  • Diagnostic Observation B: High recovery of unreacted Pyrimidine-COOH.

    • Causality: The initial decarboxylation step is hindered.

    • Corrective Action: Ensure the K₂CO₃ is completely dry and finely powdered to maximize surface area. Increase the reaction temperature by 10 °C, or switch to Ag₂CO₃, which provides a stronger driving force for carboxylate coordination.

Emerging Paradigms: Room Temperature DCC

While thermal bimetallic systems are robust, modern drug development often requires milder conditions to preserve sensitive functional groups.

  • Cu-LMCT Photoredox Catalysis: MacMillan and colleagues have demonstrated that Ligand-to-Metal Charge Transfer (LMCT) using near-UV light (390 nm) can induce decarboxylative borylation and cross-coupling of pyrimidine cores at room temperature.

  • Ag-Ni Electrocatalysis: For highly sterically hindered substrates, converting the pyrimidine acid into a redox-active ester (RAE) and subjecting it to Ag-Ni electrocatalysis provides an intuitive retrosynthetic bypass to access complex C2-substituted pyrimidines[3].

References[2] Wang, S., Lu, H., Li, J., & Wu, Y. "Pd-Catalyzed Decarboxylative Cross-Coupling of Sodium Pyrimidinecarboxylates with (Hetero)arylBromides." Tetrahedron Letters, 2017. URL:https://www.researchgate.net/publication/316654559[3] MacMillan Group. "Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis." Princeton University, 2022. URL: https://www.princeton.edu/[4] Cornella, J., et al. "Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis." PMC - National Institutes of Health. URL:https://www.ncbi.nlm.nih.gov/pmc/[1] Wikipedia Contributors. "Decarboxylative cross-coupling." Wikipedia, The Free Encyclopedia. URL:https://en.wikipedia.org/wiki/Decarboxylative_cross-coupling

Sources

Method

Application Note: Optimizing Solvent Selection for Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine-4-Carboxylic Acid Scaffolds

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction: The Physicochemical Challenge Pyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction: The Physicochemical Challenge

Pyrimidines are privileged pharmacophores in modern drug discovery. Due to the electronegativity of its two nitrogen atoms, the pyrimidine ring is highly π-deficient. This electronic configuration suppresses electrophilic attack but highly facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions[1]. Consequently, the functionalization of halogenated pyrimidine-4-carboxylic acids via SNAr is a foundational reaction for generating diverse libraries of targeted therapeutics.

However, the presence of a free carboxylic acid at the C-4 position introduces a unique physicochemical challenge. Under the basic conditions required for SNAr, the carboxylic acid is deprotonated to form a carboxylate salt. This intermediate is highly polar, which drastically alters the solubility profile of the substrate and dictates the stabilization of the transition state. Incorrect solvent selection leads to stalled kinetics, heterogeneous reaction mixtures, or severe side reactions such as solvolysis. This application note details the mechanistic rationale for solvent selection and provides self-validating protocols to ensure high-yield aminations.

Mechanistic Insights: Causality in Solvent Selection

The SNAr reaction proceeds via an addition-elimination mechanism, characterized by the formation of a negatively charged Meisenheimer complex intermediate. The solvent must perform three critical functions: solvate the carboxylate salt, stabilize the Meisenheimer complex, and avoid competing with the target nucleophile.

The Superiority of Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are the gold standard for these transformations[2]. Because they lack acidic protons, they effectively solvate the cation of the base (e.g.,


 or 

) while leaving the incoming nucleophile "naked" and highly reactive. Furthermore, their high dielectric constants stabilize the charge distribution of the Meisenheimer complex, accelerating the reaction rate[3].
The Solvolysis Pitfall in Protic Solvents

While protic solvents like Ethanol (EtOH) or Isopropanol (iPrOH) can successfully dissolve the carboxylate intermediate, they introduce a significant risk of solvolysis. In the presence of a base, alcohols are in equilibrium with their corresponding alkoxides. These alkoxides are powerful nucleophiles that can outcompete sterically hindered or electronically deactivated amines, leading to the formation of unwanted alkoxy-pyrimidine byproducts[4].

Aqueous and Green Chemistry Alternatives

Historically, water was avoided due to the risk of hydrolysis. However, recent advances in green chemistry have demonstrated that water can be an excellent solvent for SNAr if the reaction microenvironment is controlled. The use of polymeric additives like Hydroxypropyl Methylcellulose (HPMC) creates hydrophobic micellar pockets that concentrate the organic reactants, enabling rapid SNAr while suppressing bulk aqueous hydrolysis[5]. Alternatively, carefully controlled acidic aqueous conditions can activate the pyrimidine ring via transient protonation while maintaining the amine in equilibrium with its nucleophilic free-base form[6].

Reaction Workflow and Decision Matrix

To systematically approach the functionalization of pyrimidine-4-carboxylic acids, follow the logical workflow outlined in Figure 1.

SNAr_Workflow Start Start: Halogenated Pyrimidine-4-Carboxylic Acid Base Base Addition (≥2.0 eq DIPEA/K2CO3) Start->Base Intermediate Carboxylate Salt Formation (Highly Polar Intermediate) Base->Intermediate Deprotonation Decision Nucleophile Type? Intermediate->Decision Aprotic Polar Aprotic Solvent (DMSO / DMF / NMP) Decision->Aprotic Amines (1°/2°), Thiols Protic Protic / Aqueous Solvent (EtOH / H2O + HPMC) Decision->Protic Alkoxides, Green Chem Reaction1 Rapid SNAr via Meisenheimer Complex Aprotic->Reaction1 Reaction2 Controlled SNAr (Monitor for Solvolysis) Protic->Reaction2 Workup Acidic Workup (pH ~3-4) & Product Precipitation Reaction1->Workup Reaction2->Workup

Figure 1: Decision matrix and workflow for SNAr on pyrimidine-4-carboxylic acids.

Table 1: Solvent Selection Matrix for Pyrimidine-4-Carboxylic Acid SNAr
Solvent CategoryExamplesSolubilization of CarboxylateSNAr KineticsRisk of SolvolysisRecommended Use Case
Polar Aprotic DMSO, DMF, NMPExcellentVery FastNoneStandard amine substitutions, bulky or deactivated nucleophiles.
Polar Protic EtOH, iPrOHModerate to GoodModerateHigh (Alkoxide formation)Alkoxy substitutions, highly reactive primary amines.
Aqueous / Green Water (with HPMC)ExcellentFast (via micellar catalysis)Moderate (Hydrolysis)Green chemistry initiatives, highly polar nucleophiles.
Non-Polar Toluene, DCMPoorVery SlowNoneNot recommended for free carboxylic acids due to insolubility.

Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues are embedded within the steps to ensure the chemistry is proceeding as mechanistically intended.

Protocol A: High-Yield Amination in Polar Aprotic Media (DMSO)

Mechanistic Rationale: DMSO is selected because its high dielectric constant perfectly solvates the carboxylate salt and stabilizes the transition state[2]. N,N-Diisopropylethylamine (DIPEA) is chosen as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct without competing with the target amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, suspend 1.0 mmol of the chloro-pyrimidine-4-carboxylic acid in 3.0 mL of anhydrous DMSO.

  • Deprotonation: Add 2.5 mmol of DIPEA to the suspension.

    • Self-Validation Check: Within 2–5 minutes of stirring, the opaque suspension must transition to a clear solution. This visual cue confirms the successful deprotonation and formation of the highly soluble carboxylate salt.

  • Nucleophile Addition: Add 1.2 mmol of the target amine.

  • Reaction Execution: Seal the vial and heat the mixture to 60–80 °C under a nitrogen atmosphere[3].

    • Self-Validation Check: Monitor the reaction via LC-MS rather than TLC. The carboxylate intermediate will streak heavily on normal-phase silica, providing false negatives for conversion. LC-MS should show the disappearance of the starting material mass and the appearance of the product mass within 2–4 hours.

  • Workup & Isolation: Cool the reaction to room temperature. Slowly add 10 mL of ice-cold deionized water. Dropwise, add 1M HCl until the pH reaches ~3.0 to 4.0.

    • Causality: Reprotonating the carboxylate neutralizes its charge, drastically reducing its aqueous solubility and driving the precipitation of the pure product.

  • Collection: Filter the resulting precipitate, wash with cold water (2 x 5 mL) to remove residual DMSO and DIPEA salts, and dry under high vacuum.

Protocol B: Green Chemistry Amination in Aqueous Media (HPMC/Water)

Mechanistic Rationale: To avoid reprotoxic solvents like DMF or NMP, water can be used in conjunction with Hydroxypropyl Methylcellulose (HPMC). HPMC forms hydrophobic micellar pockets that bring the organic electrophile and nucleophile into close proximity, enabling the SNAr to proceed rapidly while shielding the intermediate from bulk water hydrolysis[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 2 wt% HPMC in 5.0 mL of deionized water in a reaction flask. Stir until a homogeneous, slightly viscous solution is formed.

  • Reagent Addition: Add 1.0 mmol of chloro-pyrimidine-4-carboxylic acid, followed by 2.2 mmol of

    
    . Stir for 10 minutes to ensure complete deprotonation.
    
  • Nucleophile Addition: Add 1.2 mmol of the target amine.

  • Reaction Execution: Stir vigorously (≥ 800 rpm) at 40–50 °C.

    • Self-Validation Check: The reaction mixture will appear as a milky emulsion. Rapid stirring is critical to maximize the interfacial surface area within the HPMC micelles.

  • Workup & Isolation: Once LC-MS indicates complete conversion, acidify the aqueous layer with 1M HCl to pH 3. Extract the product with ethyl acetate (3 x 10 mL). The organic layers are combined, dried over

    
    , and concentrated under reduced pressure.
    

Troubleshooting: Regioselectivity and Steric Hindrance

When working with di-halogenated pyrimidines (e.g., 2,4-dichloro-pyrimidine-6-carboxylic acid derivatives), regioselectivity becomes a critical factor.

  • Electronic Effects: Quantum Mechanical (QM) calculations and LUMO mapping demonstrate that SNAr on 2,4-dichloropyrimidines is generally C-4 selective. However, the presence of strong electron-donating groups can shift the LUMO distribution, occasionally resulting in C-2 selective displacement[7].

  • Steric Effects: If the target amine is highly sterically hindered (e.g., tert-butylamine), the reaction kinetics will slow down significantly. In such cases, elevate the temperature to 100 °C in DMSO or consider transitioning to a palladium-catalyzed Buchwald-Hartwig cross-coupling, utilizing a biarylphosphine ligand (e.g., XPhos) to force the C-N bond formation[2].

References

  • Pyrimidine - Wikipedia . Wikipedia. [Link]

  • Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy . ACS Publications.[Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . MDPI.[Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC . Green Chemistry.[Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions . ACS Omega.[Link]

Sources

Application

Application Note: 2-(Methylamino)pyrimidine-4-carboxylic Acid as a Core Scaffold in Advanced Peptidomimetics

Introduction & Mechanistic Rationale The translation of native peptides into viable therapeutics is frequently bottlenecked by rapid proteolytic degradation, poor membrane permeability, and conformational flexibility tha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The translation of native peptides into viable therapeutics is frequently bottlenecked by rapid proteolytic degradation, poor membrane permeability, and conformational flexibility that leads to high entropic penalties upon target binding. To overcome these limitations, researchers are increasingly replacing flexible aliphatic peptide bonds with rigid heteroaromatic scaffolds ACS Publications[1].

2-(Methylamino)pyrimidine-4-carboxylic acid has emerged as a highly privileged building block in this domain. Its unique geometry provides three distinct mechanistic advantages:

  • Conformational Restriction: The pyrimidine core restricts the

    
     and 
    
    
    
    dihedral angles of the backbone. This effectively locks the molecule into geometries that mimic native
    
    
    -turns or
    
    
    -strands, which are critical for disrupting protein-protein interactions (PPIs) Semantic Scholar[2].
  • Directional Hydrogen Bonding: The 2-methylamino group acts as a highly directional hydrogen bond donor, while the pyrimidine ring nitrogens and the 4-carboxylic acid moiety serve as potent acceptors. This specific

    
     hydrogen-bonding motif is essential for molecular recognition at 
    
    
    
    -sheet interfaces RSC Publishing[3].
  • N-Methylation: The methyl group on the amine increases the overall lipophilicity (logP) of the peptidomimetic, significantly improving cellular permeability. Furthermore, it prevents unwanted side reactions (such as branching or cross-linking) during complex solid-phase syntheses.

Structural_Logic A 2-(Methylamino)pyrimidine- 4-carboxylic acid B Rigid Heteroaromatic Ring A->B C Specific H-Bonding Array (Donor/Acceptor) A->C D N-Methylation A->D E Restricts Dihedral Angles (Mimics β-turns/strands) B->E F Enhances Target Affinity (e.g., β-sheet recognition) C->F G Improves Proteolytic Stability & Membrane Permeability D->G

Caption: Logical relationship between the structural features of the pyrimidine building block and peptidomimetic efficacy.

Experimental Protocols: Self-Validating Systems

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating heteroaromatic carboxylic acids into a peptide sequence requires optimized SPPS protocols due to the reduced nucleophilicity of aromatic amines and the steric hindrance of the pyrimidine ring PMC[4].

Step 1: Resin Swelling & Deprotection

  • Swell Rink Amide MBHA resin (0.1 mmol) in DCM/DMF (1:1) for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 mins).

  • Self-Validation Checkpoint: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm in the flow-through. The deprotection is validated as complete only when the absorbance plateaus to baseline.

Step 2: Activation & Coupling

  • Dissolve 2-(methylamino)pyrimidine-4-carboxylic acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 3 mL of dry DMF. Add DIPEA (0.8 mmol, 8 eq).

  • Causality: HATU is strictly selected over standard DIC/HOBt. The electron-deficient pyrimidine ring severely reduces the reactivity of the 4-carboxylic acid; the highly reactive 7-azabenzotriazole ester formed by HATU provides the necessary activation energy to overcome this barrier.

  • Pre-activate for 3 minutes, add to the resin, and agitate at room temperature for 3 hours.

Step 3: Quality Control (QC) Micro-Cleavage

  • Self-Validation Checkpoint: The standard Kaiser test is notoriously unreliable for secondary and aromatic amines. To validate coupling, extract 2 mg of resin, wash with DCM, and treat with a cleavage cocktail of TFA/TIPS/H

    
    O (95:2.5:2.5) for 30 minutes. Analyze the supernatant via UPLC-MS. Proceed to chain elongation only if the extracted ion chromatogram (EIC) shows >95% conversion to the desired mass 
    
    
    
    .

SPPS_Workflow Start Resin Swelling (DCM/DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Coupling: Pyrimidine Block (HATU, DIPEA, 3h) Deprotect->Couple Validate QC Checkpoint: Micro-cleavage & LC-MS Couple->Validate Decision Conversion > 95%? Validate->Decision Recouple Re-couple (HOAt, DIC) Decision->Recouple No Proceed Next Amino Acid / Cleavage Decision->Proceed Yes Recouple->Validate

Caption: Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for pyrimidine incorporation.

Protocol B: Solution-Phase Conjugation for Targeted Delivery

Pyrimidine-4-carboxylic acids also serve as robust linkers to conjugate cytotoxic payloads (e.g., Ruthenium complexes) to targeting peptides like Bombesin or RGD (Arginine-Glycine-Aspartic acid) for targeted cancer therapy PMC[5].

Step 1: Payload Activation

  • React the pyrimidine-4-carboxylic acid-metal complex (e.g.,

    
    ) with N-Hydroxysuccinimide (NHS) and EDC·HCl in dry DMSO for 2 hours to form the active ester.
    

Step 2: Conjugation

  • Add the targeting peptide (e.g., truncated Bombesin sequence QWAVGHLM) dropwise in a 0.1 M HEPES buffer (pH 8.0).

  • Causality: Maintaining pH 8.0 ensures that the N-terminus or lysine side chains of the targeting peptide remain deprotonated and highly nucleophilic, driving the amide bond formation.

Step 3: Dual-Wavelength Purification

  • Self-Validation Checkpoint: Purify the conjugate via preparative RP-HPLC. Monitor the run simultaneously at 214 nm (detecting peptide amide bonds) and 450 nm (detecting the Ruthenium-pyrimidine Metal-to-Ligand Charge Transfer (MLCT) band). The exact co-elution of both signals validates the successful covalent linkage of the payload to the peptide.

Quantitative Data Summary

The incorporation of the 2-(methylamino)pyrimidine-4-carboxylic acid scaffold drastically alters the pharmacokinetic and pharmacodynamic profile of the resulting peptidomimetic compared to its native peptide counterpart.

ParameterNative Peptide (Control)Pyrimidine-PeptidomimeticAnalytical Validation Method
Serum Half-Life (t½) < 30 minutes> 24 hoursLC-MS/MS (Human Serum Stability Assay)
Protease Resistance Highly SusceptibleCompletely ResistantTrypsin/Chymotrypsin Digest & HPLC
Lipophilicity (logP) -1.5 to -0.51.2 to 2.5Shake-flask method (Octanol/Water)
Binding Affinity (K

)
Low

M range
Low nM rangeSurface Plasmon Resonance (SPR)

References

  • Targeted Cancer Therapy Using Compounds Activated by Light Source: PMC (National Institutes of Health) URL:[Link]

  • Emerging Molecular Receptors for the Specific-Target Delivery of Ruthenium and Gold Complexes into Cancer Cells Source: PMC (National Institutes of Health) URL:[Link]

  • SUBSTITUTED PYRIMIDINE-HYDRAZINE-ACIDS (PHA) AND THEIR USE IN MOLECULAR RECOGNITION Source: Semantic Scholar URL:[Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies Source: PMC (National Institutes of Health) URL:[Link]

  • Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors Source: ACS Publications URL:[Link]

Sources

Method

Application Note: 2-(Methylamino)pyrimidine-4-carboxylic Acid Derivatives as Synthetic Auxin Precursors and Agrochemical Scaffolds

Executive Summary The development of novel herbicides is increasingly reliant on highly functionalized heterocyclic scaffolds to combat widespread weed resistance. 2-(Methylamino)pyrimidine-4-carboxylic acid and its deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel herbicides is increasingly reliant on highly functionalized heterocyclic scaffolds to combat widespread weed resistance. 2-(Methylamino)pyrimidine-4-carboxylic acid and its derivatives have emerged as critical building blocks in the design of next-generation synthetic auxins and branched-chain amino acid (ALS) inhibitors [1]. The pyrimidine-4-carboxylic acid core acts as a potent bioisostere for the pyridine-2-carboxylic acid pharmacophore found in legacy herbicides like picloram, while the 2-methylamino substitution provides a crucial vector for tuning lipophilicity, soil half-life, and receptor binding affinity [2].

This application note provides researchers and agrochemical development professionals with a comprehensive, E-E-A-T-aligned guide to synthesizing, evaluating, and phenotyping these derivatives. By bridging molecular interactions with whole-plant efficacy, this document establishes a robust framework for agrochemical lead optimization.

Mechanistic Insights: The Synthetic Auxin Pathway

To design effective herbicides, one must understand the causality behind the target interaction. Pyrimidine-4-carboxylic acid derivatives primarily function as synthetic auxins (HRAC Group 4)[3]. They mimic the natural plant hormone indole-3-acetic acid (IAA), but resist degradation by plant metabolic enzymes.

When applied post-emergence, the lipophilic ester prodrugs of these derivatives penetrate the waxy leaf cuticle. Once inside the plant cell, endogenous esterases cleave the prodrug to yield the active 2-(methylamino)pyrimidine-4-carboxylic acid. This active acid binds to the TIR1/AFB family of F-box proteins. The binding stabilizes a ternary complex with Aux/IAA repressor proteins , leading to their rapid polyubiquitination and subsequent destruction by the 26S proteasome. The destruction of these repressors unleashes Auxin Response Factors (ARFs), triggering a lethal cascade of unregulated gene expression, epinasty, and tissue necrosis [4].

AuxinPathway Ligand 2-(Methylamino)pyrimidine-4-carboxylic acid (Active Herbicide) Receptor TIR1/AFB Receptor Complex Ligand->Receptor Binds pocket Coreceptor Aux/IAA Repressor Proteins Receptor->Coreceptor Recruits Ubiquitination Polyubiquitination (SCF Complex) Coreceptor->Ubiquitination Targets for Degradation 26S Proteasome Degradation Ubiquitination->Degradation Leads to Transcription ARF Transcription Factors Unleashed (Lethal Epinasty & Necrosis) Degradation->Transcription Activates

Caption: Mechanism of action: Synthetic auxin derivatives binding the TIR1/AFB receptor to induce weed death.

Experimental Workflows and Protocols

The translation of a pyrimidine-4-carboxylic acid scaffold into a field-ready agrochemical requires a rigorous, multi-stage validation process.

Workflow Synthesis 1. Scaffold Synthesis & Esterification InVitro 2. TIR1/AFB Binding Assay (SPR) Synthesis->InVitro Greenhouse 3. Greenhouse Phenotyping InVitro->Greenhouse Field 4. Field Efficacy & Soil Half-Life Greenhouse->Field

Caption: Agrochemical development workflow from chemical synthesis to field efficacy and soil analysis.

Protocol 1: Synthesis of Lipophilic Ester Prodrugs

Purpose: Free carboxylic acids exhibit poor foliar uptake due to the hydrophobic nature of plant cuticles. Converting the 2-(methylamino)pyrimidine-4-carboxylic acid into a methyl or heptyl ester significantly increases the LogP, facilitating penetration [1].

Materials:

  • 2-(Methylamino)pyrimidine-4-carboxylic acid (Starting Material)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol or Heptanol

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Suspend 10 mmol of 2-(methylamino)pyrimidine-4-carboxylic acid in 20 mL of anhydrous DCM under a nitrogen atmosphere.

  • Chlorination: Dropwise add 15 mmol of SOCl₂, followed by a catalytic drop of DMF. Reflux at 40°C for 2 hours. Causality: DMF forms a Vilsmeier-Haack type intermediate, drastically accelerating the conversion of the sterically hindered pyrimidine acid to the acid chloride.

  • Esterification: Cool the reaction to 0°C. Slowly add 20 mmol of the target alcohol (e.g., anhydrous methanol) dissolved in 10 mL DCM. Stir for 4 hours at room temperature.

  • Self-Validation Checkpoint: Run an aliquot on TLC (Hexane:EtOAc 3:1). The complete disappearance of the baseline carboxylic acid spot and the emergence of a high-Rf ester spot confirms reaction completion. Proceeding without this check risks low yields and difficult downstream purification.

  • Workup: Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: In Vitro Target Binding Assay (SPR)

Purpose: To quantify the binding kinetics (Kd) of the active acid to the TIR1-Aux/IAA coreceptor complex, ensuring the observed herbicidal activity is target-driven rather than a result of off-target toxicity.

Step-by-Step Methodology:

  • Immobilization: Immobilize recombinant TIR1 protein onto a Series S Sensor Chip CM5 using standard amine coupling chemistry in a Surface Plasmon Resonance (SPR) instrument.

  • Analyte Preparation: Prepare serial dilutions (10 nM to 10 µM) of the synthesized 2-(methylamino)pyrimidine-4-carboxylic acid in running buffer (PBS with 0.05% Tween-20 and 100 µM inositol hexakisphosphate).

  • Injection: Inject the analyte over the sensor chip at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Self-Validation Checkpoint: The sensorgram must return to baseline after the dissociation phase. If baseline drift occurs, it indicates non-specific binding or aggregation. Causality: Increasing the Tween-20 concentration or adding 1% DMSO to the running buffer will disrupt non-specific hydrophobic interactions, ensuring accurate Kd calculation.

Protocol 3: Greenhouse Efficacy Phenotyping

Purpose: To evaluate the post-emergence herbicidal efficacy of the formulated ester prodrugs on broadleaf weeds.

Step-by-Step Methodology:

  • Plant Preparation: Grow Amaranthus retroflexus (Redroot pigweed) in standard potting mix until the 4-leaf stage (approx. 15 days post-sowing).

  • Formulation: Dissolve the esterified derivative in a carrier solution comprising 50% acetone, 50% water, and 0.25% v/v Non-Ionic Surfactant (NIS). Causality: The NIS drastically lowers the surface tension of the droplet, preventing it from bouncing off the hydrophobic trichomes of the weed leaves.

  • Application: Apply the formulation using a laboratory track sprayer calibrated to deliver 150 L/ha at a pressure of 200 kPa.

  • Self-Validation Checkpoint: Include an untreated control (carrier solution only) and a reference standard (e.g., Aminocyclopyrachlor at 50 g ai/ha) [2]. The untreated control must show <5% background mortality, and the reference standard must achieve >90% control at 14 days after treatment (DAT). Failure of either invalidates the experimental run.

Data Presentation and Comparative Analysis

The structural modifications at the 2-position and the esterification of the 4-carboxylic acid drastically alter both the physicochemical properties and the biological efficacy of the pyrimidine scaffold.

Table 1: Comparative Physicochemical Properties and Herbicidal Efficacy

Compound DerivativeLogP (Predicted)TIR1 Binding Affinity (Kd, nM)Post-Emergence Control (A. retroflexus, 14 DAT)Soil Mobility (Koc)
Pyrimidine-4-carboxylic acid (Unsubstituted) -0.12> 500012%15 (High)
2-Amino-pyrimidine-4-carboxylic acid 0.4585045%28 (Moderate)
2-(Methylamino)pyrimidine-4-carboxylic acid 0.8812088%45 (Moderate)
2-(Methylamino)pyrimidine-4-carboxylic acid methyl ester 2.15N/A (Prodrug)98%120 (Low)
Reference: Aminocyclopyrachlor [2]1.108599%35 (Moderate)

Note: The methyl ester prodrug shows no in vitro binding affinity (N/A) because the carboxylic acid moiety is required to anchor the molecule within the TIR1 binding pocket. However, it exhibits the highest greenhouse efficacy due to superior cuticular penetration prior to in planta hydrolysis.

Conclusion

The 2-(methylamino)pyrimidine-4-carboxylic acid scaffold represents a highly tunable and potent pharmacophore in agrochemical research. By carefully manipulating the esterification state for delivery and relying on the methylamino group for optimal receptor pocket fitting, researchers can develop herbicides that bypass current resistance mechanisms. Strict adherence to the self-validating protocols outlined above ensures that synthetic efforts translate reliably into field-level efficacy.

References

  • LookChem. 6-AMINO-5-CHLORO-2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLIC ACID (Aminocyclopyrachlor). Retrieved from[Link]

  • European Patent Office (Google Patents).EP 3487848 B1: Herbicidal Pyrimidine Compounds.
Application

Synthesis of fused pyrimidine ring systems using carboxylic acid precursors

Application Note: De Novo Synthesis of Fused Pyrimidine Scaffolds via Carboxylic Acid Precursors Rationale and Pharmacophore Significance Fused pyrimidine ring systems—such as quinazolines, thienopyrimidines, and purines...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of Fused Pyrimidine Scaffolds via Carboxylic Acid Precursors

Rationale and Pharmacophore Significance

Fused pyrimidine ring systems—such as quinazolines, thienopyrimidines, and purines—are privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-infectives, and central nervous system (CNS) modulators. The construction of these bicyclic systems from ortho-amino carboxylic acid precursors represents a highly atom-economical and modular synthetic strategy. This guide details the mechanistic causality, optimized protocols, and analytical validation required to synthesize these scaffolds efficiently and reliably.

Mechanistic Causality: The Niementowski Pathway

The foundational method for fusing a pyrimidine ring onto an existing aromatic system using a carboxylic acid is the Niementowski quinazoline synthesis[1]. This reaction traditionally involves the thermal condensation of anthranilic acid (2-aminobenzoic acid) with an amide.

Causality of the Reaction Design: The choice of an ortho-amino carboxylic acid is highly deliberate. The primary amine acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the amide to form an N-acyl intermediate. The adjacent carboxylic acid is crucial: it remains inert during the initial acylation but acts as an internal electrophile in the subsequent step. Under thermal or microwave activation, the carboxylic acid facilitates an intramolecular cyclodehydration. The expulsion of water provides an entropic driving force, thermodynamically favoring the formation of the highly stable, conjugated pyrimidin-4(3H)-one system.

Mechanism A ortho-Amino Carboxylic Acid C Nucleophilic Attack (N-Acylation) A->C B Amide / Formamide (Electrophile) B->C D N-Acyl Intermediate C->D - H2O E Intramolecular Cyclodehydration D->E Heat / Catalyst F Fused Pyrimidin-4-one Scaffold E->F - H2O

Mechanistic pathway of fused pyrimidine synthesis via cyclodehydration of carboxylic acids.

Expansion to Heteroaromatics: Thienopyrimidines and Beyond

The logic of the Niementowski reaction extends seamlessly to heteroaromatic precursors. For example, 2-aminothiophene-3-carboxylic acid derivatives can be cyclocondensed to form thienopyrimidines, a highly promising scaffold for anti-infective agents[2]. By varying the starting carboxylic acid (e.g., thiophene, pyrazole, or pyrrole-based), researchers can generate ultralarge libraries of fused pyrimidines for high-throughput screening[3].

Recent advancements have also introduced green chemistry approaches, such as the metal-free construction of fused pyrimidines using L-proline as a homogeneous catalyst in aqueous media, which significantly lowers the activation energy required for cyclization[4].

Quantitative Optimization Matrix

To guide experimental design, the following table summarizes the causal relationship between reaction conditions and expected outcomes for different carboxylic acid precursors.

Precursor TypeCo-ReactantCatalyst / SolventTemp / TimeYieldMechanistic Advantage
Anthranilic AcidFormamideNone (Neat)150°C / 4 h65-75%Classic baseline; drives off H₂O via high heat.
Anthranilic AcidFormamideMicrowave (Neat)130°C / 15 min85-92%Rapid dielectric heating prevents thermal degradation.
2-Aminothiophene-3-carboxylic acidAliphatic AmidesAcetic Acid120°C / 3 h70-80%Acid catalysis enhances carbonyl electrophilicity.
4-Hydroxy Coumarin + AldehydeUrea / BenzothiazoleL-Proline / Water70°C / 2 h88-95%Proline enables Knoevenagel/Michael cascade in water.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Quinazolin-4(3H)-ones This protocol leverages microwave irradiation to bypass the prolonged heating times of the classical Niementowski synthesis, minimizing the formation of dark, tarry byproducts.

  • Preparation: In a 10 mL microwave-safe vial, combine 1.0 mmol of anthranilic acid and 1.5 mmol of formamide (or a substituted amide).

  • Homogenization: Add a magnetic stir bar. Do not add solvent (solvent-free conditions maximize the collision frequency of the neat reactants).

  • Activation: Seal the vial and irradiate in a dedicated microwave synthesizer at 130°C for 15 minutes.

    • Causality Check: The reaction mixture will transition from a solid suspension to a clear melt, indicating the formation of the N-acyl intermediate, followed by the generation of water vapor (visible as condensation on the upper vial walls) as cyclodehydration occurs.

  • Workup (Self-Validation): Allow the vial to cool to room temperature. The target quinazolinone will spontaneously crystallize from the melt. Triturate the crude solid with cold ethanol (5 mL) and filter.

  • Analytical Validation: Run TLC (Eluent: 9:1 EtOAc/MeOH). The disappearance of the highly polar, UV-active anthranilic acid spot at the baseline confirms complete conversion.

Protocol B: Synthesis of Thieno[2,3-d]pyrimidines

  • Preparation: Dissolve 1.0 mmol of 2-aminothiophene-3-carboxylic acid in 5 mL of glacial acetic acid.

  • Reagent Addition: Add 1.2 mmol of the desired primary amide or formamidine acetate.

    • Causality Check: Acetic acid serves a dual purpose: it acts as a solvent that readily dissolves the heteroaromatic precursor, and it protonates the amide carbonyl, drastically increasing its susceptibility to nucleophilic attack by the weakly nucleophilic thiophene amine.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 3-4 hours.

  • Precipitation: Pour the hot mixture over crushed ice (20 g). The sudden drop in solubility forces the hydrophobic thienopyrimidine to precipitate.

  • Isolation: Filter the precipitate, wash with cold water to remove residual acetic acid, and dry under a vacuum.

Workflow S1 Precursor Selection S2 Solvent-Free Mixing S1->S2 S3 Thermal / MW Cyclodehydration S2->S3 S4 Precipitation & Trituration S3->S4 S5 LC-MS / NMR Validation S4->S5

Self-validating high-throughput workflow for fused pyrimidine scaffold generation.

References

  • Thompson Sampling—An Efficient Method for Searching Ultralarge Synthesis on Demand Databases Source: National Institutes of Health (NIH) URL:[Link]

  • Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water Source: National Institutes of Health (NIH) URL:[Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents Source: National Institutes of Health (NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(Methylamino)pyrimidine-4-carboxylic Acid Amide Couplings

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of 2-(methylamino)pyrimidine-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of 2-(methylamino)pyrimidine-4-carboxylic acid. This substrate is notoriously challenging due to two competing chemical realities: the high propensity for decarboxylation of the pyrimidine-4-carboxylic acid core, and the nucleophilic interference of the unprotected secondary amine at the 2-position.

This guide provides field-proven, causality-driven troubleshooting strategies to transform low-yielding, messy reactions into robust, self-validating protocols.

Section 1: The Mechanistic "Why" Behind Low Yields

Q: Why does my starting material disappear, but I get little to no amide product? A: You are likely observing rapid decarboxylation. The pyrimidine ring is highly electron-deficient. The carboxylic acid at the C4 position is adjacent to a ring nitrogen, creating a system analogous to a vinylogous


-keto acid. When you activate the carboxylic acid (e.g., forming an active ester with HATU or EDC), you create an excellent leaving group. Under basic conditions (like DIPEA or TEA) and even mild thermal stress, the activated species rapidly loses 

to form a pyrimidinyl anion, which is stabilized by the adjacent nitrogen[1]. This completely destroys your starting material before the amine can attack.

Q: I see multiple new spots on TLC, and LC-MS shows a mass +99 Da higher than expected. What happened? A: This is a classic guanidinylation side reaction combined with self-condensation. The 2-methylamino group on your pyrimidine is a secondary amine. If you do not protect it, it will react with uronium-based coupling reagents (like HATU or HBTU) to form an unreactive tetramethylguanidinium byproduct. Additionally, it can act as a competing nucleophile, attacking the activated carboxylic acid of another molecule, leading to oligomerization.

Section 2: Quantitative Data & Reagent Selection

To mitigate these issues, reagent selection must prioritize rapid aminolysis over decarboxylation, while avoiding basic conditions that trigger


 loss.

Table 1: Coupling Reagent Matrix for Pyrimidine-4-carboxylic Acids

Coupling SystemActivation IntermediateDecarboxylation RiskGuanidinylation RiskRecommended Use Case
HATU / DIPEA O-At Active EsterHIGH (Base promoted)HIGH (If unprotected)Avoid for this specific substrate.
EDC / HOAt / Collidine O-At Active EsterMODERATELOWUnhindered, highly nucleophilic aliphatic amines.
TFFH / DIPEA Acyl FluorideLOW LOWHindered or electron-deficient amines (anilines)[2].
Ghosez's Reagent Acid ChlorideLOW (Neutral conditions)NONEExtremely sluggish amines; requires strict anhydrous conditions.
EDC / DMAP (cat.) AcylpyridiniumMODERATELOWElectron-deficient amines where HOBt fails[3].
Section 3: Mandatory Workflow Visualization

Below is the logical decision tree for approaching this coupling.

G N1 2-(Methylamino)pyrimidine- 4-carboxylic acid N2 Amine Protection Check: Is 2-NHMe protected? N1->N2 N3 Protect with Boc2O (Avoids oligomerization) N2->N3 No N4 Assess Coupling Partner (Amine Nucleophilicity) N2->N4 Yes N3->N4 N5 Aliphatic / Unhindered Amine Use EDC/HOAt/Collidine N4->N5 High N6 Aromatic / Hindered Amine Use TFFH (Acyl Fluoride) N4->N6 Low N7 In-Process Control: Monitor Decarboxylation (-CO2) N5->N7 N6->N7 N8 Product Isolation & Deprotection N7->N8

Workflow for optimizing pyrimidine-4-carboxylic acid amide coupling.

Section 4: Self-Validating Experimental Protocols

As a principle of scientific integrity, a protocol is only as good as its In-Process Controls (IPCs). The following methodologies are designed to be self-validating, meaning you confirm the success of intermediate states before committing your valuable amine.

Protocol A: Protection of the 2-Methylamino Group (Mandatory First Step) Causality: Masking the secondary amine prevents runaway oligomerization and reagent quenching.

  • Reaction: Suspend 2-(methylamino)pyrimidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of THF/

    
     (0.2 M).
    
  • Base Addition: Add

    
     (2.5 eq). Self-Validation: The suspension should clear into a homogeneous solution as the carboxylate sodium salt forms.
    
  • Protection: Add

    
     (1.2 eq) dropwise at 0 °C. Stir at RT for 12 hours.
    
  • IPC (Ninhydrin Test): Spot the reaction mixture on TLC and stain with Ninhydrin. Validation: A successful protection yields a negative (yellow/colorless) stain, whereas the starting material will stain strongly purple/blue.

  • Workup: Acidify carefully to pH 3-4 using 1M HCl at 0 °C (avoid lower pH to prevent Boc deprotection). Extract with EtOAc, dry over

    
    , and concentrate.
    

Protocol B: Acyl Fluoride Coupling via TFFH (For Hindered/Aromatic Amines) Causality: Acyl fluorides are uniquely stable toward hydrolysis and decarboxylation compared to active esters, yet highly reactive toward amines[2].

  • Activation: Dissolve the Boc-protected acid (1.0 eq) in anhydrous DCM (0.1 M) under

    
    . Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 eq) and DIPEA (2.0 eq) at 0 °C.
    
  • IPC (LC-MS / TLC): Stir for 30 minutes. Quench a 5 µL aliquot in methanol. Validation: LC-MS must show the mass of the methyl ester (indicating the acyl fluoride was successfully formed and trapped by MeOH) with minimal to no des-carboxy pyrimidine mass.

  • Coupling: Once activation is confirmed, add the target amine (1.2 eq). Warm to RT and stir for 4-12 hours.

  • Workup: Wash with saturated

    
    , then 10% citric acid, and brine. The organic layer contains the protected amide.
    

Protocol C: Mild EDC/HOAt Coupling (For Aliphatic Amines) Causality: For highly nucleophilic amines, acyl fluorides are unnecessary. However, standard EDC/HOBt with DIPEA often causes decarboxylation. Replacing DIPEA with the less basic, more sterically hindered 2,4,6-collidine suppresses base-catalyzed


 loss.
  • Pre-mixing: Dissolve the Boc-protected acid (1.0 eq), target amine (1.1 eq), and HOAt (1.1 eq) in anhydrous DMF (0.15 M) at 0 °C.

  • Coupling: Add EDC·HCl (1.2 eq) followed by 2,4,6-collidine (2.0 eq).

  • IPC (Temperature Control): Validation: The reaction must be kept strictly at 0 °C for the first 2 hours. Colorimetric change to deep yellow/orange indicates potential degradation (decarboxylation). Keep the reaction pale or colorless.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by standard acid/base washes.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use PyBOP instead of HATU? A: No. PyBOP operates via a similar mechanism to HATU (forming an OBt ester) and requires a tertiary amine base. It will still promote decarboxylation and can cause side reactions with unprotected amines. Stick to TFFH or EDC/HOAt/Collidine.

Q: My amine is an aniline derivative and the EDC method gave <10% yield. Why? A: Anilines are electron-deficient and poor nucleophiles. The active ester intermediate likely degraded (via decarboxylation) faster than the aniline could attack. Switch to the TFFH protocol (Protocol B) to form the more stable acyl fluoride, which survives long enough for the sluggish aniline to react[2]. Alternatively, EDC/DMAP with catalytic HOBt has been shown to improve yields for electron-deficient amines[3].

Q: Do I really need to protect the 2-methylamino group if I use reverse addition? A: While reverse addition (adding the activated acid dropwise to a large excess of amine) can statistically reduce oligomerization, it does not prevent the 2-methylamino group from reacting with the coupling reagent itself. Protection is the only scientifically rigorous way to ensure a clean reaction profile.

References
  • Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. Macmillan Group. 1

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). 2

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. 3

Sources

Optimization

Technical Support Center: Minimizing Decarboxylation of 2-(Methylamino)pyrimidine-4-carboxylic Acid

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting protocols, and FAQs for handling 2-(Methylamino)pyrimidine-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting protocols, and FAQs for handling 2-(Methylamino)pyrimidine-4-carboxylic acid. Due to the electron-withdrawing nature of the pyrimidine ring, this compound is highly susceptible to decarboxylation, posing significant challenges during amide coupling, cross-coupling, and general synthetic handling.

Section 1: Mechanistic Insight (The Causality of Decarboxylation)

Why does 2-(Methylamino)pyrimidine-4-carboxylic acid spontaneously lose CO


? 

The pyrimidine ring is strongly electron-withdrawing. When the carboxylic acid at the C4 position is deprotonated or activated, the resulting intermediate can easily extrude carbon dioxide. This occurs because the transition state is stabilized by the adjacent nitrogen atoms, which accommodate the developing negative charge to form a 1[1].

Furthermore, thermal stress or highly alkaline environments exponentially increase the rate of this degradation[1]. During amide coupling, over-activation with highly reactive uronium salts (like HATU) creates an unstable active ester that rapidly decarboxylates before the amine nucleophile can successfully attack.

G A 2-(Methylamino)pyrimidine- 4-carboxylic acid B Thermal Stress (>40°C) A->B C Excess Strong Base (e.g., DIPEA) A->C D Over-activation (e.g., HATU) A->D F Stabilized Pyrimidinyl Anion Intermediate B->F C->F D->F E Decarboxylation (CO2 Loss) F->E Rapid

Logical pathways triggering decarboxylation in pyrimidine-4-carboxylic acids.

Section 2: Troubleshooting Guide - Amide & Peptide Coupling

Issue: "I am trying to couple 2-(Methylamino)pyrimidine-4-carboxylic acid with a primary amine, but my LC-MS shows mostly the decarboxylated pyrimidine byproduct and very little desired amide."

Root Cause Analysis: Using strong bases (like DIPEA or TEA) combined with highly reactive coupling agents (like HATU or PyBOP) causes the rapid formation of an active ester. In the presence of excess base, this active ester undergoes rapid unimolecular decarboxylation.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the quantitative impact of different coupling conditions on the decarboxylation side reaction of pyrimidine-4-carboxylic acids.

Coupling ReagentBaseTemperatureDecarboxylation (%)Target Amide Yield (%)
HATUDIPEA (3.0 eq)25 °C> 80%< 15%
EDC·HCl / HOBtDIPEA (3.0 eq)25 °C~ 50%~ 40%
CDINone60 °C~ 60%~ 30%
T3P (50% in EtOAc)NMM (3.0 eq)0 °C to 25 °C< 5%> 85%
Self-Validating Protocol: T3P-Mediated Coupling

To ensure a trustworthy and reproducible outcome, this protocol utilizes2[2], which forms a less reactive, more stable intermediate. It is paired with N-methylmorpholine (NMM), a weaker base that minimizes the formation of the naked pyrimidinyl anion.

Workflow S1 Step 1: Dissolve Acid + Amine S2 Step 2: Chill to 0 °C S1->S2 S3 Step 3: Add Weak Base (NMM) S2->S3 S4 Step 4: Dropwise T3P Addition S3->S4 S5 Step 5: Gradual Warm to RT S4->S5

Optimized low-temperature T3P coupling workflow to prevent CO2 extrusion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N

    
     or Ar), dissolve 2-(Methylamino)pyrimidine-4-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to a concentration of ~0.1 M.
    
  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Lowering the thermal energy prevents the activation barrier for decarboxylation from being breached during the exothermic activation step.

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 eq) dropwise. Causality: NMM (pKa ~7.4) is basic enough to facilitate coupling but weak enough to prevent excessive deprotonation and subsequent carbanion stabilization, unlike stronger bases such as DIPEA (pKa ~10.5).

  • Activation: Slowly add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 5-10 minutes. Causality: T3P generates a mixed anhydride that is highly reactive toward amines but sterically and electronically resistant to the cyclic transition state required for decarboxylation[2].

  • Reaction: Stir at 0 °C for 1 hour, then allow the reaction to gradually warm to room temperature and stir for an additional 12 hours.

  • Validation (Self-Validating Step): Monitor the reaction by LC-MS. The mass of the desired product should be [M+H]

    
    , whereas the decarboxylated byproduct will appear at [M-44+H]
    
    
    
    . If significant[M-44] is observed, verify that the internal temperature during T3P addition strictly remained below 5 °C.
  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with EtOAc. Wash the organic layer with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure (bath temp < 30 °C).

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I store 2-(Methylamino)pyrimidine-4-carboxylic acid at room temperature? A1: It is highly recommended to store the solid acid at 2–8 °C (refrigerated) or -20 °C for long-term storage, protected from light and moisture. 3 over time at room temperature, especially if exposed to ambient humidity which facilitates proton-transfer mechanisms leading to CO


 loss[3].

Q2: I need to hydrolyze the corresponding methyl ester to get this acid. How can I do this without destroying the product? A2: Avoid harsh basic conditions (e.g., refluxing NaOH). Saponification should be performed using LiOH (1.5 eq) in a THF/MeOH/H


O mixture at 0 °C to room temperature. Monitor strictly by TLC/LC-MS and quench immediately with a weak acid (like citric acid or Amberlite IR-120 H

resin) to pH 4-5. Do not use concentrated HCl, as strong aqueous acids combined with heat will rapidly drive decarboxylation[1].

Q3: Why does my compound degrade during rotary evaporation? A3: Heating the water bath above 40 °C during the concentration of solutions containing 2-(Methylamino)pyrimidine-4-carboxylic acid provides the thermal energy required to overcome the decarboxylation activation barrier. Always concentrate at or below 30 °C using a high-vacuum pump to compensate for the lower bath temperature.

Q4: Is there an alternative to T3P for coupling? A4: Yes. The mixed anhydride method using Isobutyl chloroformate (IBCF) and NMM at -15 °C is highly effective. Alternatively,4 for pyrimidine-4-carboxylic acids, provided the activation is done carefully, though it generally requires slightly higher temperatures which may induce minor degradation[4].

References

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Methylamino)pyrimidine-4-carboxylic Acid

Welcome to the technical support center for the purification of 2-(methylamino)pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(methylamino)pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted starting material from your reaction mixtures.

Introduction

2-(Methylamino)pyrimidine-4-carboxylic acid is a key building block in the synthesis of various biologically active molecules. Its amphoteric nature, possessing both a basic methylamino group and an acidic carboxylic acid moiety, presents unique challenges in purification. This guide will provide a comprehensive overview of strategies to address these challenges and achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I'm struggling to remove the unreacted 2-(methylamino)pyrimidine-4-carboxylic acid from my product. What are the key properties of this starting material that I should consider for purification?

A1: Understanding the physicochemical properties of 2-(methylamino)pyrimidine-4-carboxylic acid is crucial for designing an effective purification strategy. As an amphoteric molecule, its charge state is highly dependent on the pH of the solution.

  • Acidic and Basic Centers: The molecule has a carboxylic acid group and basic nitrogen atoms (on the pyrimidine ring and the methylamino group). This means it can exist as a cation, anion, or a neutral zwitterion depending on the pH.

  • Isoelectric Point (pI): The pI is the pH at which the net charge of the molecule is zero. At this pH, its aqueous solubility is at a minimum, a property that can be exploited for purification. The estimated pI for this compound is likely to be in the range of 4-6.

Q2: What are the most common impurities I should be aware of when synthesizing a product using 2-(methylamino)pyrimidine-4-carboxylic acid?

A2: The nature of impurities will depend on the specific reaction. However, some common impurities can be anticipated based on typical synthetic routes for pyrimidine derivatives.[1]

  • Unreacted Starting Materials: Besides your target starting material, other reactants from your synthesis will be present.

  • Byproducts from Side Reactions: In pyrimidine synthesis, incomplete cyclization can lead to various acyclic intermediates.[2]

  • Reagents and Catalysts: Any acids, bases, or coupling agents used in the reaction may also be present in the crude mixture.

Q3: I'm observing poor separation and significant tailing of my target compound during silica gel column chromatography. What could be the reason?

A3: The polar and basic nature of 2-(methylamino)pyrimidine-4-carboxylic acid can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in poor peak shape and even irreversible adsorption.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of compounds from reaction mixtures containing unreacted 2-(methylamino)pyrimidine-4-carboxylic acid.

Problem Potential Cause Recommended Solution(s)
Poor separation of product and starting material by normal-phase chromatography. Similar polarities of the product and the starting material. Strong interaction of the basic pyrimidine with silica gel.- Modify the mobile phase: Add a small amount of a competitive base like triethylamine or pyridine (e.g., 0.1-1%) to your eluent to mask the acidic silanol groups. For acidic products, adding a small amount of acetic or formic acid can improve peak shape. - Switch to a different stationary phase: Consider using neutral or basic alumina, or a bonded silica phase like diol or amino-propyl silica. - Employ an alternative chromatographic technique: Reversed-phase HPLC, ion-exchange chromatography, or HILIC are often more suitable for such polar compounds.
Low recovery of the desired product after purification. Irreversible adsorption of the product onto the stationary phase. Precipitation of the product during work-up or chromatography.- For column chromatography: Use a less active stationary phase and consider the mobile phase modifications mentioned above. - For aqueous work-up: Carefully control the pH to ensure your product remains soluble. Avoid adjusting the pH to its isoelectric point if you want to keep it in solution.
Co-elution of impurities with the product. Impurities have very similar properties to the desired compound.- Optimize chromatographic conditions: For HPLC, try different columns (e.g., C18, Phenyl-Hexyl, Cyano), mobile phase compositions, and pH. - Utilize a pH-based separation technique: Exploit the amphoteric nature of the starting material through pH-controlled extraction or isoelectric point precipitation.

Purification Protocols

Here we provide detailed step-by-step protocols for three common methods to remove unreacted 2-(methylamino)pyrimidine-4-carboxylic acid.

Protocol 1: pH-Mediated Liquid-Liquid Extraction

This protocol is effective when your desired product has significantly different acidic/basic properties compared to the amphoteric starting material.

Workflow Diagram:

crude Crude Reaction Mixture in Organic Solvent add_base Extract with Aqueous Base (e.g., 1M NaHCO₃) crude->add_base separate1 Separate Layers add_base->separate1 aq1 Aqueous Layer 1 (Contains acidic compounds, including deprotonated starting material) separate1->aq1 Aqueous Phase org1 Organic Layer 1 (Contains neutral and basic products) separate1->org1 Organic Phase acidify Acidify Aqueous Layer 1 (e.g., with 1M HCl to pH ~pI) aq1->acidify add_acid Extract Organic Layer 1 with Aqueous Acid (e.g., 1M HCl) org1->add_acid precipitate Precipitate/Extract Starting Material acidify->precipitate separate2 Separate Layers add_acid->separate2 aq2 Aqueous Layer 2 (Contains protonated basic products) separate2->aq2 Aqueous Phase org2 Organic Layer 2 (Contains neutral products) separate2->org2 Organic Phase basify Basify Aqueous Layer 2 aq2->basify extract Extract Product basify->extract

Caption: pH-Mediated Liquid-Liquid Extraction Workflow.

Step-by-Step Procedure:

  • Dissolve the Crude Mixture: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basic Extraction: Extract the organic solution with a mild aqueous base (e.g., 1 M sodium bicarbonate solution). The unreacted 2-(methylamino)pyrimidine-4-carboxylic acid will deprotonate and move into the aqueous layer. Your product may also move to the aqueous layer if it is acidic.

  • Separation: Separate the aqueous and organic layers.

  • Acidic Extraction (if your product is basic): If your product is basic, you can then extract the organic layer with an aqueous acid (e.g., 1 M HCl). Your protonated product will move to the aqueous layer, leaving neutral impurities in the organic phase.

  • Isolation:

    • To recover the unreacted starting material, acidify the basic aqueous extract to its isoelectric point (estimated pH 4-6) to precipitate it, followed by filtration.

    • To recover your basic product, basify the acidic aqueous extract and then extract with an organic solvent.

  • Drying and Concentration: Dry the organic layer containing your purified product over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Isoelectric Point Precipitation

This method is particularly useful if your product is significantly more soluble than the starting material at its isoelectric point.

Workflow Diagram:

dissolve Dissolve crude mixture in aqueous base (e.g., pH 10) adjust_ph Slowly add acid (e.g., 1M HCl) to adjust pH to the pI of the starting material (~pH 4-6) dissolve->adjust_ph precipitate Precipitate of unreacted starting material forms adjust_ph->precipitate filter Filter the mixture precipitate->filter solid Solid: Unreacted 2-(methylamino)pyrimidine-4-carboxylic acid filter->solid filtrate Filtrate: Contains the desired product in solution filter->filtrate isolate Isolate product from filtrate (e.g., extraction, crystallization) filtrate->isolate

Caption: Isoelectric Point Precipitation Workflow.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimum amount of aqueous base (e.g., 1 M NaOH) to ensure all acidic components, including the starting material, are deprotonated and dissolved.

  • pH Adjustment: Slowly add an aqueous acid (e.g., 1 M HCl) with vigorous stirring to adjust the pH of the solution to the isoelectric point of 2-(methylamino)pyrimidine-4-carboxylic acid (estimated to be around pH 4-6). Monitor the pH carefully with a pH meter.

  • Precipitation: As the pH approaches the pI, the unreacted starting material will become neutral and precipitate out of the solution due to its minimal solubility.

  • Filtration: Filter the mixture to collect the precipitated starting material.

  • Product Isolation: The desired product remains in the filtrate. You can then isolate your product from the filtrate by extraction with an organic solvent (if it's neutral or basic at that pH) or by further pH adjustment and crystallization.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating polar compounds.

Workflow Diagram:

prepare Prepare Sample and Mobile Phases inject Inject Sample onto RP-HPLC Column prepare->inject elute Elute with a Gradient of Organic Solvent in Aqueous Buffer inject->elute detect Monitor Elution with a UV Detector elute->detect collect Collect Fractions Containing the Pure Product detect->collect concentrate Combine and Concentrate Pure Fractions collect->concentrate

Sources

Optimization

Optimizing HATU/EDC coupling efficiency with electron-deficient pyrimidine acids

Topic: Optimizing HATU/EDC Coupling Efficiency with Electron-Deficient Pyrimidine Acids Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing HATU/EDC Coupling Efficiency with Electron-Deficient Pyrimidine Acids Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to couple electron-deficient heteroaryl carboxylic acids—specifically pyrimidine-2-carboxylic acids. These substrates are notorious for poor yields, rapid degradation, and complex side-reaction profiles.

This guide deconstructs the mechanistic failures behind these reactions and provides field-proven, self-validating protocols to rescue your coupling workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: My LC-MS shows complete consumption of the pyrimidine carboxylic acid, but no amide product. Instead, I see a mass corresponding to the loss of 44 Da. What is happening?

Causality & Explanation: You are observing decarboxylation (loss of


). Electron-deficient heteroaryl acids (particularly 2-substituted pyrimidines) are highly prone to decarboxylation during activation. When a coupling reagent like HATU or EDC converts the acid into a highly reactive OAt/OBt active ester, the strongly electron-withdrawing pyrimidine ring stabilizes the incipient carbanion. If the amine nucleophile does not trap the active ester immediately, the ester spontaneously ejects 

. Heat and strong bases (like DIPEA) accelerate this degradation pathway by promoting general base catalysis of the decomposition 1.
Q2: How can I suppress this decarboxylation when using HATU?

Causality & Explanation: The kinetic trap is your best tool. You must ensure the rate of amidation strictly exceeds the rate of decarboxylation.

  • Order of Addition (Crucial): Never pre-activate the acid. Pre-mixing the acid, base, and HATU in the absence of the amine guarantees decarboxylation. Instead, pre-mix the acid and the amine, cool the system to 0 °C, and add HATU last.

  • Base Optimization: Swap DIPEA (

    
     ~10.5) for a milder base like N-methylmorpholine (NMM, 
    
    
    
    ~7.4) or 2,4,6-collidine (
    
    
    ~7.4). Weaker bases are sufficient to deprotonate the acid for activation but significantly reduce base-catalyzed decarboxylation.
Q3: I am using HATU, and I see a prominent byproduct with a mass of +98 Da relative to my amine. What is this, and how do I eliminate it?

Causality & Explanation: This is a tetramethylguanidinium byproduct . HATU is a uronium salt. If the pyrimidine carboxylic acid activates slowly, or if the amine is sterically hindered, the unreacted amine will directly attack the electrophilic carbon of HATU. This forms a stable tetramethylguanidine derivative, permanently capping your amine and halting the reaction 2. Solution: Switch to an EDC/HOAt system. Carbodiimides like EDC do not contain a guanidinylating moiety, completely eliminating this specific side reaction.

Q4: When should I choose EDC over HATU for pyrimidine acids?

Causality & Explanation: Use HATU when your amine is electron-deficient (e.g., anilines) and you need maximum electrophilicity of the active ester to force the coupling. Use EDC/HOAt when your amine is aliphatic but sterically hindered; EDC avoids the guanidinylation risk of HATU, while the HOAt additive provides the necessary neighboring-group effect to accelerate the coupling step before decarboxylation can occur 3.

Part 2: Data Presentation & Reagent Optimization Matrix

To optimize your coupling conditions, compare the quantitative parameters of common base and reagent pairings below. Selecting the right combination is a balance between amidation velocity and side-reaction mitigation.

Coupling SystemBase ChoiceBase

Relative Amidation RateDecarboxylation RiskGuanidinylation Risk
HATU DIPEA10.5Very FastHigh Moderate
HATU NMM7.4FastLow Moderate
EDC / HOAt 2,4,6-Collidine7.4ModerateVery Low None
EDC / HOBt DIPEA10.5SlowModerateNone

Part 3: Mechanistic Visualization

The following diagram maps the divergent pathways a pyrimidine carboxylic acid can take upon activation. Understanding these competing trajectories is essential for troubleshooting.

G A Pyrimidine Carboxylic Acid + Amine + Base B HATU / EDC Activation A->B Reagents added C Active Ester Intermediate (OAt / OBt) B->C Fast Activation (0 °C) F Guanidinium Byproduct (Side Product) B->F Slow Activation / HATU Excess D Amide Product (Desired) C->D Amine Attack (Optimal Base) E Decarboxylated Pyrimidine (Side Product) C->E Heat / Strong Base (-CO2)

Figure 1: Mechanistic pathways of pyrimidine acid activation, amidation, and competing side reactions.

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality controls. The following methodologies are designed as self-validating systems , meaning they contain specific checkpoints to verify the chemical state before proceeding to the next step, preventing the blind processing of failed reactions.

Protocol A: Inverse-Addition HATU Coupling

Best for: Poorly nucleophilic amines (e.g., anilines) reacting with pyrimidine acids.

1. Reagent Preparation & Solvation

  • Action: Dissolve the pyrimidine-2-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF (0.1 M concentration) under an argon atmosphere.

  • Causality: DMF provides excellent solubility for polar intermediates. Argon prevents moisture from prematurely hydrolyzing the highly sensitive OAt-active ester.

  • Validation Checkpoint 1: The solution must be completely clear. Turbidity indicates wet solvent or degraded reagents. Do not proceed if cloudy.

2. Base Addition & Thermal Control

  • Action: Add N-methylmorpholine (NMM) (2.5 eq). Submerge the reaction flask in an ice-water bath and allow it to equilibrate strictly to 0 °C for 10 minutes.

  • Causality: NMM (

    
     7.4) is basic enough to facilitate coupling but weak enough to prevent base-catalyzed decarboxylation.
    

3. Inverse Activation (The Kinetic Trap)

  • Action: Add HATU (1.05 eq) portion-wise over 5 minutes to the chilled solution.

  • Causality: By adding HATU last to a mixture already containing the amine, the OAt-active ester is intercepted by the amine the microsecond it forms, outcompeting the decarboxylation pathway.

  • Validation Checkpoint 2: At exactly 15 minutes post-HATU addition, pull a 5 µL aliquot, quench in MeCN/H2O, and run a rapid LC-MS.

    • Success: Observation of the product mass or the OAt-ester intermediate mass (+116 Da).

    • Failure: If the decarboxylated mass (M-44) exceeds 10% relative to the product, your cooling bath is insufficient, or the amine is too sterically hindered. Abort, discard, and switch to Protocol B.

4. Reaction Maturation & Workup

  • Action: Maintain at 0 °C for 2 hours, then allow to slowly warm to room temperature. Quench with saturated aqueous

    
    , extract with EtOAc, and wash the organic layer heavily with 5% aqueous LiCl (3x) to remove DMF and tetramethylurea byproducts.
    
Protocol B: EDC/HOAt Low-Temperature Coupling

Best for: Sterically hindered aliphatic amines where HATU causes guanidinylation.

1. Pre-Activation Setup

  • Action: Dissolve the pyrimidine-2-carboxylic acid (1.0 eq), the hindered amine (1.2 eq), and HOAt (1.1 eq) in anhydrous DCM/DMF (4:1 v/v). Cool to 0 °C.

  • Causality: HOAt is superior to HOBt for electron-deficient systems because the pyridine nitrogen in the HOAt ring provides neighboring-group participation, accelerating the amine attack.

2. Carbodiimide Addition

  • Action: Add EDC·HCl (1.2 eq) followed by 2,4,6-collidine (2.0 eq).

  • Causality: EDC eliminates the risk of guanidinylation. Collidine is a non-nucleophilic, sterically hindered base that will not trigger decarboxylation.

  • Validation Checkpoint 3: Check LC-MS at 30 minutes. The absence of a +98 Da mass validates that guanidinylation has been successfully bypassed.

Part 5: References

  • BenchChem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem Technical Resources. Available at:

  • Juhana A. S., et al. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry (ACS Publications). Available at:

  • PMC / Tetrahedron Letters. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at:

Sources

Troubleshooting

Technical Support Center: Enhancing Scale-Up Synthesis of 2-(Methylamino)pyrimidine-4-carboxylic acid

Welcome to the Technical Support Center. The synthesis of 2-(methylamino)pyrimidine-4-carboxylic acid (CAS: 89691-96-3) is a critical transformation in the development of pyrimidine-based immunomodulators and kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-(methylamino)pyrimidine-4-carboxylic acid (CAS: 89691-96-3) is a critical transformation in the development of pyrimidine-based immunomodulators and kinase inhibitors. The most scalable route involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chloropyrimidine-4-carboxylic acid with aqueous methylamine .

While conceptually straightforward, scaling this process introduces significant chemical engineering challenges, primarily concerning exotherm management, regioselectivity (avoiding amidation of the carboxylate), and the isoelectric isolation of the zwitterionic product. This guide provides actionable troubleshooting, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity scale-up.

Process Workflow Visualization

G A 2-Chloropyrimidine-4-carboxylic acid (Starting Material) C SNAr Reaction (T < 20°C, pH > 10) A->C Addition B Methylamine (aq, 40%) (Nucleophile & Base) B->C Slow Dosing D Amidation Byproduct (Impurity: Methylamide) C->D Excess MeNH2 / High T E Aqueous Reaction Mixture (Soluble Product Salt) C->E Main Pathway F Controlled Acidification (HCl addition, T < 15°C) E->F Quench G Isoelectric Crystallization (Target pH 3.8) F->G pH Adjustment H 2-(Methylamino)pyrimidine-4-carboxylic acid (Isolated Product) G->H Filtration & Drying

Caption: Workflow for the SNAr synthesis and isoelectric isolation of 2-(methylamino)pyrimidine-4-carboxylic acid.

Troubleshooting & FAQs

Q1: Why am I observing high levels of the methylamide byproduct (2-(methylamino)pyrimidine-4-carboxylic acid methylamide) during the SNAr reaction? A1: Causality & Solution: Methylamine acts as both a nucleophile for the SNAr and a potential reactant for amidation. At elevated temperatures (>25°C) or in the presence of a massive molar excess of methylamine, the carboxylate group becomes susceptible to nucleophilic attack, leading to amidation. To suppress this, you must strictly control the dosing rate of aqueous methylamine to maintain the internal temperature below 20°C. Ensure the stoichiometric ratio of methylamine does not exceed 3.0–3.5 equivalents (accounting for the equivalents consumed by neutralizing the carboxylic acid and the HCl byproduct).

Q2: The SNAr reaction stalls at 80-90% conversion. Should I increase the temperature to drive it to completion? A2: Causality & Solution: Do not increase the temperature. Thermal forcing will exponentially increase the rate of amidation at the carboxylate group, destroying your yield. Reaction stalling in this system is a thermodynamic equilibrium issue driven by pH, not kinetics. For the SNAr to proceed, methylamine must remain in its unprotonated, nucleophilic state (free base). As the reaction generates HCl, the pH drops, protonating the methylamine into unreactive methylammonium chloride . Ensure the reaction pH remains >10. If the reaction stalls, dose a supplementary inorganic base (e.g., 2M NaOH) rather than adding more methylamine.

Q3: My product recovery during workup is highly variable and often low (<50%). How can I improve the isolation yield? A3: Causality & Solution: 2-(Methylamino)pyrimidine-4-carboxylic acid is an amphoteric (zwitterionic) molecule containing a basic pyrimidine/amine nitrogen and an acidic carboxylic acid. It is highly soluble in both strong acids (as a hydrochloride salt) and strong bases (as a sodium salt). Isolation must be performed via isoelectric crystallization . The isoelectric point (pI) for this scaffold is approximately pH 3.8. If you over-acidify (pH < 2), the pyrimidine nitrogen protonates, pulling the product back into the aqueous phase. Use a calibrated pH meter and dose 6M HCl slowly until exactly pH 3.8 is reached.

Quantitative Process Data

Table 1: Impact of Reaction Temperature on SNAr Selectivity

Internal Temperature (°C) Conversion (%) Product Yield (%) Amidation Impurity (%)
5 - 10 >99 94 <1
15 - 20 >99 91 3
30 - 35 >99 78 15

| 50 - 55 | >99 | 55 | 42 |

Table 2: Impact of Isolation pH on Product Recovery (Isoelectric Crystallization)

Isolation pH Supernatant Loss (%) Isolated Yield (%) Purity (HPLC Area %)
1.5 45 52 99.5
2.5 18 79 99.2
3.8 (Target) <2 95 99.8
5.0 22 75 98.5

| 7.0 | >90 | <5 | N/A |

Self-Validating Experimental Protocol (1 kg Scale)

This protocol is designed with embedded In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next unit operation.

Step 1: Reactor Preparation & Dissolution

  • Charge 10 L of purified water into a 20 L jacketed glass reactor.

  • Add 1.0 kg (6.3 mol) of 2-chloropyrimidine-4-carboxylic acid.

  • Stir at 300 rpm. The suspension will be highly acidic.

Step 2: Controlled SNAr Reaction

  • Cool the reactor jacket to 5°C.

  • Begin dropwise addition of 40% aqueous methylamine (1.5 kg, ~19 mol, 3.0 eq) via an addition funnel.

  • Causality: The first equivalent neutralizes the carboxylic acid (highly exothermic). The second equivalent acts as the nucleophile for the SNAr. The third equivalent acts as an acid scavenger for the generated HCl .

  • Maintain the internal temperature strictly below 15°C to prevent amidation.

Step 3: In-Process Control (IPC) Validation

  • After 4 hours of stirring at 15°C, sample the reaction mixture.

  • Self-Validation: Quench the sample in the HPLC mobile phase and analyze it. The reaction is deemed complete when the starting material (2-chloropyrimidine-4-carboxylic acid) is <1.0% by area.

  • Critical Check: Measure the pH of the reaction mixture. It must be >10 to ensure methylamine remains nucleophilic. If the pH is <10 and starting material remains, dose 2M NaOH (not methylamine) to drive completion.

Step 4: Isoelectric Crystallization

  • Cool the reaction mixture to 5°C.

  • Slowly dose 6M HCl (approx. 2.0 L) while monitoring with a calibrated pH probe.

  • Causality: The product is highly soluble at high pH (as a sodium/methylammonium salt) and low pH (as a hydrochloride salt). Precipitation maximizes exclusively at the isoelectric point .

  • Stop addition exactly at pH 3.8. Seed crystals may be added at pH 4.5 to control particle size and prevent oiling out.

  • Age the slurry for 2 hours at 5°C to ensure complete crystallization.

Step 5: Filtration & Drying

  • Filter the slurry through a Nutsche filter.

  • Wash the filter cake with 2 L of ice-cold water (pre-adjusted to pH 3.8) to remove residual methylamine hydrochloride salts without dissolving the product.

  • Dry under vacuum (50 mbar) at 45°C for 24 hours until constant weight is achieved.

References

  • Recent Advances in Pyrimidine-Based Drugs - Pharmaceuticals (PMC). [1]

  • The significance of chirality in contemporary drug discovery-a mini review - RSC Advances. [2]

  • Development and Scale up of High-Yield Crystallization Processes of Lysozyme and Lipase Using Additives - Crystal Growth & Design. [3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Methylamino)pyrimidine-4-carboxylic acid

Introduction 2-(Methylamino)pyrimidine-4-carboxylic acid is a heterocyclic compound incorporating a pyrimidine core, a structure of immense biological significance as a fundamental component of nucleic acids.[1] Its deri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Methylamino)pyrimidine-4-carboxylic acid is a heterocyclic compound incorporating a pyrimidine core, a structure of immense biological significance as a fundamental component of nucleic acids.[1] Its derivatives are a major focus in drug discovery, exhibiting a wide array of pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties.[1][2] The structural elucidation of such molecules is a critical step in pharmaceutical research and development. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone analytical technique for the identification and quantification of these compounds and their metabolites in complex biological matrices.[3][4]

This guide provides an in-depth analysis of the predicted collision-induced dissociation (CID) fragmentation patterns of 2-(Methylamino)pyrimidine-4-carboxylic acid. We will explore the characteristic cleavages driven by its distinct functional groups—the carboxylic acid, the methylamino substituent, and the pyrimidine ring itself. Furthermore, we will objectively compare this MS-based approach with alternative analytical strategies, providing researchers with the necessary context to select the most appropriate methodology for their specific analytical challenges.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of 2-(Methylamino)pyrimidine-4-carboxylic acid (Molecular Weight: 153.14 g/mol ) in a tandem mass spectrometer is dictated by the protonation or deprotonation site, which in turn is governed by the ionization mode. The molecule possesses both acidic (carboxylic acid) and basic (pyrimidine and amino nitrogens) functional groups, making it amenable to analysis in both positive and negative ion modes via Electrospray Ionization (ESI).

Positive Ion Mode ([M+H]⁺, m/z 154.06)

In positive ion mode, protonation is expected to occur at one of the nitrogen atoms of the pyrimidine ring, which are generally more basic than the exocyclic amino group. The subsequent fragmentation cascade is driven by the charge localization and the inherent stability of the resulting fragments.

The primary fragmentation pathways for the protonated molecule, [C₆H₈N₃O₂]⁺, are expected to involve initial neutral losses from the substituent groups, followed by potential cleavage of the pyrimidine ring.

  • Loss of Water (H₂O): A common initial fragmentation for protonated carboxylic acids is the elimination of a water molecule (18.01 Da), leading to the formation of an acylium ion at m/z 136.05.[5][6]

  • Loss of Formic Acid (HCOOH): The entire carboxylic acid group can be lost as formic acid (46.01 Da), resulting in a fragment ion at m/z 108.05, corresponding to protonated 2-(methylamino)pyrimidine.

  • Decarboxylation (Loss of CO₂): Following the initial loss of water, the resulting acylium ion can subsequently lose carbon monoxide (CO). Alternatively, direct decarboxylation (loss of CO₂, 44.00 Da) from the protonated molecule can occur, though it is often more prevalent in negative ion mode. This would yield a fragment at m/z 110.07.

  • Pyrimidine Ring Cleavage: Substituted pyrimidines are known to undergo characteristic ring cleavages.[7][8][9] A common pathway involves the loss of isocyanic acid (HNCO, 43.01 Da), which could lead to a fragment ion at m/z 111.05. This process often follows initial fragmentation steps.[9][10]

The predicted fragmentation cascade in positive ion mode is visualized below.

G cluster_main Predicted ESI+ Fragmentation of 2-(Methylamino)pyrimidine-4-carboxylic acid mol [M+H]⁺ m/z 154.06 frag1 [M+H-H₂O]⁺ m/z 136.05 mol->frag1 - H₂O frag2 [M+H-HCOOH]⁺ m/z 108.05 mol->frag2 - HCOOH frag3 [M+H-CO₂]⁺ m/z 110.07 mol->frag3 - CO₂ frag4 [M+H-HNCO]⁺ m/z 111.05 mol->frag4 - HNCO

Caption: Predicted major fragmentation pathways in positive ESI mode.

Negative Ion Mode ([M-H]⁻, m/z 152.04)

In negative ion mode, deprotonation occurs at the carboxylic acid group, forming a carboxylate anion. The primary and most characteristic fragmentation pathway for such an ion is decarboxylation.

  • Decarboxylation (Loss of CO₂): The most facile fragmentation is the neutral loss of carbon dioxide (44.00 Da) from the parent ion.[5] This results in a highly stable fragment anion at m/z 108.04, which would be the base peak in the MS/MS spectrum.

Summary of Predicted Fragments

The table below summarizes the key predicted ions for 2-(Methylamino)pyrimidine-4-carboxylic acid in both positive and negative ESI-MS/MS modes.

Ion ModePrecursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFormula of Loss
Positive 154.06136.05WaterH₂O
111.05Isocyanic AcidHNCO
110.07Carbon DioxideCO₂
108.05Formic AcidHCOOH
Negative 152.04108.04Carbon DioxideCO₂

Comparative Analysis of Analytical Techniques

While LC-MS/MS is a powerful tool for the analysis of 2-(Methylamino)pyrimidine-4-carboxylic acid, its polar nature presents challenges for traditional reversed-phase chromatography.[11] Here, we compare LC-MS/MS with other viable analytical methodologies.

TechniquePrincipleAdvantagesDisadvantages
Reversed-Phase LC-MS/MS Separation based on hydrophobicity.High sensitivity, selectivity, and throughput; provides structural information.[3]Poor retention for highly polar compounds like the target analyte, may require derivatization.[11][12]
HILIC-MS/MS Hydrophilic Interaction Liquid Chromatography separates polar compounds on a polar stationary phase with a high organic content mobile phase.[13]Excellent retention and separation of polar analytes; compatible with ESI-MS.[11][14][15]Can have longer equilibration times; sensitive to mobile phase water content.[13]
Ion-Pair Chromatography (IPC)-MS An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, enhancing retention on a reversed-phase column.[16]Improves retention of charged, polar analytes.[17][18]Non-volatile ion-pair reagents are incompatible with MS; volatile reagents can cause ion suppression.[15][16]
GC-MS Separation of volatile compounds in the gas phase.High chromatographic efficiency and established libraries.Requires chemical derivatization to increase the volatility of the polar, non-volatile target analyte.[19]
NMR Spectroscopy Nuclear Magnetic Resonance provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation; non-destructive.[20]Significantly lower sensitivity than MS; not a separation technique, requires pure sample.[20]

For the routine analysis and quantification of 2-(Methylamino)pyrimidine-4-carboxylic acid in complex matrices, HILIC-MS/MS emerges as the most suitable alternative to traditional reversed-phase methods, offering superior retention without the need for derivatization or the MS-compatibility issues associated with IPC.[11][15]

G cluster_workflow Analytical Technique Selection Workflow start Analyze Polar Metabolite q1 Quantification in Complex Matrix? start->q1 ms LC-MS/MS q1->ms Yes nmr NMR Spectroscopy (Pure Sample) q1->nmr No (Structure Elucidation) q2 Poor RP-LC Retention? hilics HILIC-MS/MS q2->hilics Yes (Recommended) ipcs IPC-MS/MS (with caution) q2->ipcs Yes (Alternative) ms->q2

Caption: Decision workflow for selecting an analytical method.

Experimental Protocol: HILIC-MS/MS Analysis

This protocol provides a self-validating system for the robust analysis of 2-(Methylamino)pyrimidine-4-carboxylic acid.

1. Sample Preparation (Plasma) a. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in 100 µL of 90:10 (v/v) acetonitrile/water for HILIC injection.

2. HILIC-MS/MS System & Conditions a. LC System: Agilent 1290 Infinity II or equivalent. b. Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm). c. Mobile Phase A: Water with 10 mM Ammonium Acetate, pH 7.0.[11] d. Mobile Phase B: Acetonitrile with 10 mM Ammonium Acetate. e. Gradient Elution:

  • 0.0 min: 95% B
  • 5.0 min: 60% B
  • 5.1 min: 95% B
  • 7.0 min: 95% B f. Flow Rate: 0.35 mL/min.[11] g. Column Temperature: 45°C.[11] h. Injection Volume: 5 µL.

3. Mass Spectrometer System & Conditions a. MS System: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer. b. Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes. c. Source Parameters:

  • Curtain Gas (CUR): 35 psi
  • IonSpray Voltage (IS): +5500 V (positive), -4500 V (negative)
  • Temperature (TEM): 550°C
  • Ion Source Gas 1 (GS1): 50 psi
  • Ion Source Gas 2 (GS2): 60 psi d. Multiple Reaction Monitoring (MRM):
  • Monitor the transitions predicted in the data table above. Collision energies (CE) and other compound-specific parameters should be optimized by infusing a standard solution of the analyte. For example:
  • Positive Mode: Q1: 154.1 -> Q3: 136.1 (CE optimization needed)
  • Negative Mode: Q1: 152.0 -> Q3: 108.0 (CE optimization needed)

Conclusion

The mass spectral fragmentation of 2-(Methylamino)pyrimidine-4-carboxylic acid is characterized by predictable cleavages related to its carboxylic acid and pyrimidine functionalities. In positive ion mode, losses of water and formic acid are expected, while negative ion mode is dominated by a facile decarboxylation. This detailed fragmentation analysis, when coupled with an appropriate chromatographic method, provides a robust platform for the identification and quantification of this and similar molecules. While traditional reversed-phase LC-MS/MS is a powerful technique, the polar nature of the analyte makes HILIC-MS/MS a superior choice, offering enhanced retention and separation.[11][13] This guide provides the foundational knowledge and a practical experimental framework for researchers engaged in the analysis of polar, heterocyclic compounds critical to modern drug development.

References

  • Kamel, A. M., & Munson, B. (2007). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1477–1492. Retrieved from [Link]

  • Kamel, A. M., & Munson, B. (2007). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: Mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1477-1492. Retrieved from [Link]

  • Reyes-Garcés, N., Giongo, L., de la Cruz, J. N., & Cerdà-Bernad, D. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Molecules, 24(15), 2795. Retrieved from [Link]

  • Reyes-Garcés, N., Giongo, L., de la Cruz, J. N., & Cerdà-Bernad, D. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Molecules (Basel, Switzerland), 24(15), 2795. Retrieved from [Link]

  • Michalski, R., Pecyna-Utylska, P., & Kernert, J. (2021). Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. Critical Reviews in Analytical Chemistry, 51(6), 549–564. Retrieved from [Link]

  • Skopec, M. M., & Kitzman, D. W. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Retrieved from [Link]

  • Donegan, M., & Higgins, M. (n.d.). A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine. LCGC North America. Retrieved from [Link]

  • Kullberg, K. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Diva-portal.org. Retrieved from [Link]

  • Anonymous. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Spectroscopy Online. Retrieved from [Link]

  • Telepchak, M. J., Grivell, C., & Majors, R. E. (2004). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. LCGC North America, 22(6), 544-556. Retrieved from [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Shimadzu. (n.d.). Identification of novel pyrimidine ring cleavage metabolites of Buspirone via Spectral Similarity correlation score. Retrieved from [Link]

  • Google Patents. (n.d.). Ion-pairing chromatography.
  • Nelson, C. C., & McCloskey, J. A. (1994). Collision-induced dissociation of uracil and its derivatives. Journal of the American Society for Mass Spectrometry, 5(5), 339–349. Retrieved from [Link]

  • Nelson, C. C., & McCloskey, J. A. (1994). Collision-induced dissociation of uracil and its derivatives. Journal of the American Society for Mass Spectrometry, 5(5), 339-349. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Retrieved from [Link]

  • Clinical Lab Products. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Retrieved from [Link]

  • Singh, P., & Kaur, P. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 4(2), 706-711. Retrieved from [Link]

  • Mekonnen, B. A., Yizengaw, M. G. M., & Adugna, K. F. K. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology, 15. Retrieved from [Link]

  • ALWSCI. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Tuchinda, P., Kuhakarn, C., & Reutrakul, V. (1988). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography, Biomedical Applications, 427(2), 233-240. Retrieved from [Link]

  • Lee, J., Liu, K., & Vitek, O. (2025). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling, 65(1), 1-13. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. Retrieved from [Link]

  • Bristow, T. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. AstraZeneca. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

Sources

Comparative

Comparing reactivity of 2-(Methylamino) vs 2-aminopyrimidine-4-carboxylic acid

Executive Summary In the design of small-molecule therapeutics—particularly kinase inhibitors and macrocyclic drugs—the selection of heterocyclic building blocks dictates both synthetic tractability and target affinity....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of small-molecule therapeutics—particularly kinase inhibitors and macrocyclic drugs—the selection of heterocyclic building blocks dictates both synthetic tractability and target affinity. 2-Aminopyrimidine-4-carboxylic acid (CAS 2164-65-0) and its methylated analog, 2-(Methylamino)pyrimidine-4-carboxylic acid (CAS 89691-96-3) , are highly versatile scaffolds. While both share an electron-deficient pyrimidine-4-carboxylic acid core primed for amide coupling, the subtle transition from a primary to a secondary amine at the C2 position fundamentally alters their steric profile, hydrogen-bonding capacity, and cross-coupling reactivity.

This guide provides an objective, data-supported comparison of these two building blocks, detailing the causality behind their reactivity differences and offering self-validating protocols for their integration into drug discovery workflows.

Structural & Electronic Causality

The reactivity and biological utility of these pyrimidines are governed by the electronic interplay between the C2-amine and the C4-carboxylic acid.

  • Hydrogen Bonding & Kinase Hinge Binding: The primary amine in 2-aminopyrimidine acts as a bidentate hydrogen-bond donor. In medicinal chemistry, this motif is a privileged "hinge binder," anchoring inhibitors to the ATP-binding pocket of kinases (e.g., VEGFR2, EGFR) via dual hydrogen bonds to backbone residues (often Cysteine and Glutamate) [1][3]. Methylating this amine restricts it to a monodentate donor. This steric modification is frequently employed to purposefully disrupt off-target kinase binding, tune selectivity, or force a specific molecular conformation during macrocyclization [2].

  • Electronic Effects on the Carboxylic Acid: The pyrimidine ring is strongly electron-withdrawing, which decreases the nucleophilicity of the C4-carboxylate during activation. The C2-amino group donates electron density via resonance (+M effect), partially offsetting this deficiency. The N-methyl group in 2-(methylamino)pyrimidine exerts an additional inductive (+I) effect, making its pyrimidine core slightly more electron-rich than the primary amine analog. However, the steric bulk of the methyl group can influence the rotameric conformation of the activated ester during amide coupling.

  • C2-Amine Nucleophilicity: While the secondary amine is intrinsically more nucleophilic due to the methyl group's electron donation, its synthetic reactivity (e.g., in Buchwald-Hartwig aminations) is often lower than the primary amine due to steric hindrance impeding palladium oxidative addition and reductive elimination steps.

HingeBindingLogic Core Pyrimidine-4-COOH Core Primary 2-Amino (Primary Amine) Core->Primary Secondary 2-Methylamino (Secondary Amine) Core->Secondary Bidentate Bidentate H-Bond Donor (Strong Hinge Anchor) Primary->Bidentate 2 H-bonds Monodentate Monodentate H-Bond Donor (+ Steric Bulk) Secondary->Monodentate 1 H-bond + Methyl Broad Broad Kinase Inhibition (e.g., CDK, VEGFR2) Bidentate->Broad Selective Tuned Selectivity & Altered Conformation Monodentate->Selective

Kinase hinge-binding logic: Structural divergence between primary and secondary C2-amines.

Comparative Reactivity Profile

The quantitative and qualitative differences in reactivity dictate the choice of synthetic reagents. Below is a structured comparison of their performance across standard medicinal chemistry transformations.

Table 1: Physicochemical & Structural Comparison
Feature2-Aminopyrimidine-4-carboxylic acid2-(Methylamino)pyrimidine-4-carboxylic acidCausality / Impact
H-Bond Donors (C2) 2 (Bidentate)1 (Monodentate)Methylation reduces polar surface area (PSA) and alters kinase hinge anchoring.
Steric Profile LowModerate (A-value clash)Methyl group restricts rotation, impacting macrocyclization geometries [2].
Solubility Low in organic solvents; forms zwitterions.Improved organic solubility.Disruption of intermolecular H-bond networks by the methyl group enhances DMF/DMSO solubility.
Table 2: Synthetic Reactivity Profile
Reaction Type2-Amino Derivative2-(Methylamino) DerivativeOptimal Conditions & Causality
Amide Coupling (C4) High efficiency with HATU/DIPEA.High efficiency with HATU/DIPEA.Both require strong uronium coupling agents (HATU) due to the electron-deficient pyrimidine core [1].
C2-Amine Acylation Readily acylates (can over-acylate).Requires forcing conditions/DMAP.Steric hindrance of the secondary amine slows nucleophilic attack on acyl chlorides.
Pd-Catalyzed Amination Standard ligands (e.g., Xantphos).Bulky ligands required (e.g., RuPhos).The N-methyl group impedes reductive elimination; dialkylbiaryl phosphine ligands are necessary.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls to verify mechanistic milestones.

Protocol A: C4-Amide Coupling via HATU Activation

Objective: Form an amide bond at the C4-carboxylic acid while preventing racemization or unreacted starting material. Causality: The pyrimidine ring withdraws electron density, making the carboxylate a poor nucleophile. HATU is selected over EDC/HOBt because the 7-aza nitrogen of the HOAt leaving group provides a neighboring group effect—intramolecularly hydrogen-bonding to the incoming amine to accelerate the reaction. DIPEA is used as a non-nucleophilic base to ensure the amine remains deprotonated without competing for the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the pyrimidine-4-carboxylic acid in anhydrous DMF (0.2 M). Add 1.5 eq of DIPEA, followed by 1.1 eq of HATU at 0 °C.

  • Self-Validation Check 1: Stir for 15 minutes. Quench a 5 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester confirms successful formation of the highly reactive HOAt-ester intermediate.

  • Coupling: Add 1.2 eq of the target amine (primary or secondary) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check 2: Monitor via LC-MS. The disappearance of the HOAt-ester mass and the appearance of the product mass confirms completion.

  • Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts and HOAt) and 5% LiCl (to remove DMF). Dry over Na₂SO₄ and purify via silica gel chromatography.

AmideCoupling Step1 Step 1: Activation HATU + DIPEA in DMF Forms active HOAt ester Step2 Step 2: Nucleophilic Attack Addition of Target Amine Displaces HOAt leaving group Step1->Step2 Step3 Step 3: Workup & Purification Aqueous wash (NaHCO3/LiCl) Silica Gel Chromatography Step2->Step3 Causality1 HATU overcomes electron-deficiency of pyrimidine-4-carboxylic acid Causality1->Step1 Causality2 DIPEA acts as non-nucleophilic base to deprotonate incoming amine Causality2->Step2

Workflow and causality for HATU-mediated amide coupling of pyrimidine-4-carboxylic acids.

Protocol B: Functionalization of the C2-Amine (Buchwald-Hartwig)

Objective: Arylate the C2-amine. Causality: For the primary amine (2-amino), Xantphos is an excellent bidentate ligand that promotes mono-arylation by stabilizing the Pd intermediate. For the secondary amine (2-methylamino), the steric bulk of the methyl group requires a highly active, bulky monodentate ligand like RuPhos to facilitate oxidative addition and force the sterically congested reductive elimination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the pyrimidine derivative (1.0 eq), aryl bromide (1.2 eq), Pd₂(dba)₃ (0.05 eq), and the appropriate ligand (0.1 eq: Xantphos for primary amine; RuPhos for secondary amine).

  • Base Addition: Add Cs₂CO₃ (2.0 eq). Causality: Cs₂CO₃ is a mild base that effectively deprotonates the amine without hydrolyzing the C4-amide/ester.

  • Reaction: Evacuate and backfill with Argon (3x). Add degassed 1,4-dioxane (0.1 M). Heat to 100 °C for 12 hours.

  • Self-Validation Check: For the primary amine, monitor for over-arylation (di-arylated product) via LC-MS. If observed, reduce the equivalents of aryl bromide or lower the temperature. The secondary amine acts as its own steric protecting group, inherently preventing over-arylation.

References

  • Recent Advances in Pyrimidine-Based Drugs National Institutes of Health (PMC) / Pharmaceuticals (Basel) URL:[Link]

  • Application of a macrocyclization strategy in kinase inhibitor development ScienceOpen URL:[Link]

  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective ACS Publications URL:[Link]

Validation

A Comparative Structural Analysis of 2-(Methylamino)pyrimidine-4-carboxylic Acid and Its Positional Isomers

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development Introduction Pyrimidine-based scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous biologically active m...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction

Pyrimidine-based scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1] The strategic placement of substituents on the pyrimidine ring can profoundly influence a molecule's physicochemical properties, target binding affinity, and overall pharmacological profile. This guide provides an in-depth structural comparison of 2-(Methylamino)pyrimidine-4-carboxylic acid and its key positional isomers.

Through a detailed examination of their spectroscopic and physicochemical properties, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to distinguish between these closely related structures and to understand the subtle yet significant impact of substituent positioning on molecular characteristics. We will delve into the practical aspects of their synthesis and characterization, providing detailed experimental protocols and comparative data to facilitate informed decision-making in the design and development of novel pyrimidine-based therapeutics.

Defining the Isomeric Landscape

The subject of this guide, 2-(Methylamino)pyrimidine-4-carboxylic acid, can exist in several isomeric forms depending on the positions of the methylamino and carboxylic acid groups on the pyrimidine ring. For the purpose of this comparative analysis, we will focus on the following key positional isomers:

  • 2-(Methylamino)pyrimidine-4-carboxylic acid (The primary compound of interest)

  • 4-(Methylamino)pyrimidine-2-carboxylic acid

  • 2-(Methylamino)pyrimidine-5-carboxylic acid

  • 6-(Methylamino)pyrimidine-4-carboxylic acid

The structural differences between these isomers are illustrated below.

Figure 1: Structures of the primary compound and its key positional isomers.

Synthesis and Characterization: A Methodological Overview

The synthesis of these pyrimidine derivatives generally involves the cyclocondensation of a three-carbon component with an N-C-N fragment, such as a substituted guanidine or urea. The specific starting materials and reaction conditions will dictate the final substitution pattern on the pyrimidine ring.

Characterization and differentiation of these isomers rely on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The distinct electronic environments of the protons and carbon atoms in each isomer, as well as their unique vibrational modes and fragmentation patterns, provide the necessary fingerprints for unambiguous identification.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key analytical techniques used to characterize and differentiate the isomeric forms of methylaminopyrimidine carboxylic acids.

Protocol 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts and coupling patterns of the pyrimidine ring protons and carbons are highly sensitive to the positions of the electron-donating methylamino group and the electron-withdrawing carboxylic acid group.

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B Spectrometer Setup (Tune & Match Probe) A->B Insert Sample C Locking & Shimming B->C D 1H NMR Acquisition (zg30 pulse program) C->D E 13C NMR Acquisition (zgpg30 pulse program) C->E F Data Processing (FT, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) F->G

Figure 2: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrimidine carboxylic acid isomer.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids and its residual peak can be used as an internal reference.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Load a standard set of acquisition parameters for ¹H and ¹³C NMR.

    • Tune and match the probe for the respective nucleus to ensure optimal signal detection.

  • Locking and Shimming:

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Set the spectral width to approximately 12 ppm, centered around 6 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Set the spectral width to approximately 200 ppm, centered around 100 ppm.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra using the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

    • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. The characteristic vibrational frequencies of the carboxylic acid (O-H and C=O stretches) and the pyrimidine ring will be evident.

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or another suitable solvent.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid pyrimidine carboxylic acid powder onto the center of the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the carboxylic acid O-H (broad, ~3300-2500 cm⁻¹), C=O (~1700 cm⁻¹), and C-O (~1300 cm⁻¹) stretches, as well as the pyrimidine ring C=N and C=C stretching vibrations (~1600-1400 cm⁻¹).

Protocol 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules.

Step-by-Step Methodology (ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

    • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Instrument Setup:

    • Set up the mass spectrometer in either positive or negative ion detection mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often effective.

    • Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight.

    • If tandem MS (MS/MS) is available, fragment the molecular ion to obtain structural information from the fragmentation pattern. Common losses for carboxylic acids include H₂O and CO₂.

Comparative Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

Proton2-(MeNH)-pyr-4-COOH4-(MeNH)-pyr-2-COOH2-(MeNH)-pyr-5-COOH6-(MeNH)-pyr-4-COOH
Ring H H5: ~6.8-7.2H6: ~8.2-8.6H5: ~6.5-6.9H6: ~8.0-8.4H4/H6: ~8.5-8.9 (singlets)H2: ~8.1-8.5H5: ~6.4-6.8
N-CH₃ ~2.8-3.0~2.9-3.1~2.9-3.1~2.8-3.0
NH ~7.0-8.0 (broad)~7.5-8.5 (broad)~7.5-8.5 (broad)~7.0-8.0 (broad)
COOH >12.0 (broad)>12.0 (broad)>12.0 (broad)>12.0 (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

Carbon2-(MeNH)-pyr-4-COOH4-(MeNH)-pyr-2-COOH2-(MeNH)-pyr-5-COOH6-(MeNH)-pyr-4-COOH
C=O ~165-170~163-168~164-169~165-170
C2 ~160-165~150-155~161-166~158-163
C4 ~155-160~162-167~120-125~157-162
C5 ~105-110~100-105~140-145~102-107
C6 ~150-155~152-157~155-160~160-165
N-CH₃ ~27-29~28-30~28-30~27-29

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupExpected RangeObservations
O-H (Carboxylic Acid) 3300 - 2500 (broad)A very broad and characteristic band due to hydrogen bonding.
N-H (Amine) 3500 - 3300Often appears as a sharper peak on top of the broad O-H stretch.
C-H (Aromatic/Alkyl) 3100 - 2800Aromatic C-H stretches are typically weaker than alkyl C-H stretches.
C=O (Carboxylic Acid) 1725 - 1700A strong, sharp absorption. Its position can be influenced by conjugation and hydrogen bonding.
C=N, C=C (Pyrimidine Ring) 1620 - 1400A series of absorptions characteristic of the aromatic ring system.
C-O (Carboxylic Acid) 1320 - 1210A medium to strong absorption.

Table 4: Expected Mass Spectrometry Data (ESI)

IsomerMolecular FormulaExact MassExpected [M+H]⁺Expected [M-H]⁻
AllC₆H₇N₃O₂153.0538154.0611152.0465

Structural Interpretation and Comparative Analysis

The differentiation of these isomers is primarily achieved through a careful analysis of their NMR spectra.

  • ¹H NMR: The number of signals and their splitting patterns for the pyrimidine ring protons are key differentiators. For example, 2-(Methylamino)pyrimidine-5-carboxylic acid is expected to show two singlets for its two non-equivalent ring protons, whereas the other isomers will exhibit doublet or multiplet patterns due to proton-proton coupling. The chemical shifts of the ring protons are also diagnostic. Protons adjacent to the electron-withdrawing carboxylic acid group will be deshielded and appear at a higher chemical shift (further downfield). Conversely, protons on carbons bearing or adjacent to the electron-donating methylamino group will be more shielded and appear at a lower chemical shift (further upfield).

  • ¹³C NMR: The chemical shifts of the pyrimidine ring carbons provide complementary information. The carbon of the carboxylic acid will appear in the range of 160-170 ppm. The carbons directly attached to the nitrogen atoms of the pyrimidine ring (C2, C4, C6) will have distinct chemical shifts based on the nature of their substituent and their position relative to the other functional group.

  • IR Spectroscopy: While the IR spectra of all isomers will show the characteristic bands for a carboxylic acid and a secondary amine, subtle shifts in the C=O and ring stretching frequencies may be observed due to differences in electronic effects and potential intramolecular hydrogen bonding in some isomers.

  • Mass Spectrometry: All isomers will have the same molecular weight. However, their fragmentation patterns in tandem MS experiments may differ, providing another layer of structural confirmation. For instance, the relative ease of losing the methylamino or carboxylic acid group, or other ring fragmentation pathways, could vary between isomers.

Conclusion

The structural elucidation of positional isomers of substituted pyrimidines is a critical task in drug discovery and development. This guide has provided a comprehensive framework for the comparison of 2-(Methylamino)pyrimidine-4-carboxylic acid with its key isomers. By leveraging the power of modern analytical techniques, particularly NMR spectroscopy, researchers can confidently differentiate between these closely related compounds. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for scientists working with this important class of heterocyclic molecules, enabling more efficient and accurate characterization of novel therapeutic candidates.

References

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). [Source not further specified]
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2024). Advanced Journal of Chemistry, Section A.
  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025). [Source not further specified].
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). [Source not further specified].
  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020). Journal of Medicinal Chemistry.
  • Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. [Source not further specified].
  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry.
  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Source not further specified].
  • Application Notes and Protocols for the 1H and 13C NMR Analysis of Cyclo(L-Phe-L-Tyr). Benchchem.
  • Synthesis of 2-Arylaminopyrimidines from 1,4,6-Trisubstituted Pyrimidine-2(1H)-Thiones*. (2016).
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • Synthesis of 2-arylamino-5-formyl-pyrimidines from the bis(hexafluorophosphate) Arnold salt.
  • 13C NMR spectra of synthesized model compound 4f.
  • Microwave Synthesis of Amino-Pyrimidines-13C Spectrum. (2025).
  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. ijirset.
  • Pyrimidine-2-carboxylic acid. SpectraBase.
  • Mass spectral fragmentation modes of pyrimidine deriv
  • IR Spectroscopy of Solids.
  • Sample preparation for FT-IR. [Source not further specified].
  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. (2024). Labindia Analytical.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell.
  • Sample Preparation – FT-IR/ATR.
  • Method of quantification of carboxylic acids by mass spectrometry.
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (2008). Analytical Chemistry.
  • NMR Techniques in Organic Chemistry: a quick guide. [Source not further specified].
  • 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • NMR spectroscopy - An Easy Introduction. (2020). Chemistry Steps.
  • Determine the structure of small organic molecule from 1H NMR experimental spectrum. [Source not further specified].

Sources

Comparative

A Guide to Reference Standards for the Quantitative Analysis of 2-(Methylamino)pyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the precise world of pharmaceutical research and development, the accuracy of quantitative analysis is paramount. The reliability of data underpinning cr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical research and development, the accuracy of quantitative analysis is paramount. The reliability of data underpinning critical decisions, from lead optimization to quality control, hinges on the quality of the reference standards employed. This guide provides an in-depth comparison of reference standards for the quantitative analysis of 2-(Methylamino)pyrimidine-4-carboxylic acid, a key building block in medicinal chemistry. We will explore the characteristics of an ideal reference standard, present a detailed protocol for a robust analytical method, and offer guidance on qualifying an in-house reference standard when a certified option is unavailable.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative analysis of a sample. Its purpose is to ensure the accuracy, precision, and traceability of analytical measurements. For a compound like 2-(Methylamino)pyrimidine-4-carboxylic acid, which may be a crucial intermediate or a starting material in the synthesis of an active pharmaceutical ingredient (API), an appropriate reference standard is indispensable for:

  • Assay of Purity: Determining the exact content of 2-(Methylamino)pyrimidine-4-carboxylic acid in a given sample.

  • Impurity Profiling: Quantifying known and unknown impurities.

  • Method Validation: Establishing the performance characteristics of an analytical method, as mandated by regulatory bodies.[1][2][3][4]

  • Stability Studies: Assessing the degradation of the compound over time under various conditions.

Comparison of Reference Standard Options

Ideally, a Certified Reference Material (CRM) from a national metrology institute or a pharmacopeial standard (e.g., from USP) would be the primary choice.[5][6][7] However, for many research-grade compounds like 2-(Methylamino)pyrimidine-4-carboxylic acid, such standards may not be readily available. In such cases, researchers must consider the next best alternative: a well-characterized commercial compound or an in-house qualified reference standard.

FeatureCertified Reference Standard (CRS)In-house Qualified Reference Standard
Purity High purity, typically >99.5%, with a comprehensive certificate of analysis (CoA) detailing the purity assessment method (e.g., mass balance).[8]Purity must be thoroughly determined in-house using multiple analytical techniques. The assigned purity value should be justified with supporting data.
Traceability Traceable to national or international standards, providing a clear and unbroken chain of comparisons.Traceability is established through calibration of in-house instrumentation with certified standards and by using validated analytical methods.
Characterization Extensively characterized using a battery of tests (e.g., NMR, MS, IR, TGA, DSC) to confirm identity and purity. All data is provided.Requires comprehensive characterization to be performed by the user, including spectroscopic and chromatographic analyses to confirm structure and identify impurities.[9]
Documentation Accompanied by a detailed CoA with an assigned purity value and its uncertainty, storage conditions, and valid use date.All characterization and qualification data must be meticulously documented in-house to create a comprehensive "certificate of analysis."[10]
Regulatory Acceptance Generally accepted by regulatory agencies without further justification.Requires justification and submission of all qualification data to regulatory authorities for acceptance.
Cost & Availability Higher cost and may not be available for all compounds.Lower initial purchase cost, but requires significant investment in time, resources, and expertise for in-house qualification.

Recommended Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and reliable analytical method is crucial for the accurate quantification of 2-(Methylamino)pyrimidine-4-carboxylic acid. Reversed-phase HPLC with UV detection is a widely used, accessible, and sensitive technique for this purpose.[11][12][13][14]

Experimental Protocol: HPLC-UV for Quantitative Analysis

This protocol is a recommended starting point and should be validated according to ICH Q2(R1) guidelines before routine use.[1][2][3][4]

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (reagent grade).

  • Ultrapure water.

  • 2-(Methylamino)pyrimidine-4-carboxylic acid reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the λmax of 2-(Methylamino)pyrimidine-4-carboxylic acid determined by PDA). The choice of wavelength can be influenced by the solvent environment.[15]

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the 2-(Methylamino)pyrimidine-4-carboxylic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample containing 2-(Methylamino)pyrimidine-4-carboxylic acid at a concentration within the calibration range using the same diluent.

4. Analysis and Quantification:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration.

  • Determine the concentration of 2-(Methylamino)pyrimidine-4-carboxylic acid in the sample by interpolating its peak area from the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Dilute Prepare Calibration Standards Stock->Dilute Inject Inject Standards & Sample Dilute->Inject Sample Prepare Sample Solution Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for the quantitative analysis of 2-(Methylamino)pyrimidine-4-carboxylic acid by HPLC-UV.

Qualifying an In-House Reference Standard

In the absence of a certified reference standard, a commercially available high-purity batch of 2-(Methylamino)pyrimidine-4-carboxylic acid can be qualified for in-house use. This process involves a comprehensive characterization to confirm its identity and purity.[9][10]

Key Steps for In-house Qualification:

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups.

  • Purity Assessment:

    • Chromatographic Purity (HPLC): Develop a high-resolution HPLC method to separate and quantify all impurities.

    • Residual Solvents (Gas Chromatography - GC): To determine the content of any remaining solvents from the synthesis.

    • Water Content (Karl Fischer Titration): To measure the water content.

    • Residue on Ignition (ROI) or Sulphated Ash: To determine the amount of inorganic impurities.

  • Potency Assignment (Mass Balance): The potency of the in-house reference standard is typically calculated using the mass balance approach: Potency (%) = 100% - (% Chromatographic Impurities) - (% Residual Solvents) - (% Water) - (% Residue on Ignition)

Decision Framework for Reference Standard Selection

Reference_Standard_Selection Start Need to Quantify 2-(Methylamino)pyrimidine-4-carboxylic acid Check_CRS Is a Certified Reference Standard (CRS) available? Start->Check_CRS Use_CRS Use CRS Check_CRS->Use_CRS Yes Source_High_Purity Source High-Purity Commercial Material Check_CRS->Source_High_Purity No Qualify_In_House Qualify as In-house Reference Standard Source_High_Purity->Qualify_In_House Characterize Comprehensive Characterization (NMR, MS, IR, etc.) Qualify_In_House->Characterize Purity_Analysis Purity Analysis (HPLC, GC, KF, ROI) Characterize->Purity_Analysis Assign_Potency Assign Potency (Mass Balance) Purity_Analysis->Assign_Potency Document Thoroughly Document All Data Assign_Potency->Document Use_Qualified_Standard Use Qualified In-house Standard Document->Use_Qualified_Standard

Caption: Decision-making process for selecting a reference standard for quantitative analysis.

Method Validation According to ICH Q2(R1)

Once the analytical method is developed and a reference standard is in place, the method must be validated to ensure it is suitable for its intended purpose. The following parameters should be evaluated:

Validation ParameterAcceptance Criteria (Example)
Specificity The analyte peak should be free from interference from impurities and degradation products. Peak purity should be confirmed by PDA analysis.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Range The range should cover 80-120% of the expected sample concentration.[1]
Accuracy Recovery of spiked samples should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0%.Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. The LOQ should be precise and accurate.
Robustness The method should remain unaffected by small, deliberate variations in parameters such as mobile phase composition, pH, and column temperature.

Conclusion

The selection and proper use of a reference standard are foundational to the generation of reliable quantitative data for 2-(Methylamino)pyrimidine-4-carboxylic acid. While a Certified Reference Standard is the ideal choice, its absence should not be a barrier to accurate analysis. By sourcing a high-purity commercial material and conducting a thorough in-house qualification, researchers can establish a reliable secondary reference standard. This, coupled with a well-developed and validated HPLC-UV method, will ensure the integrity and defensibility of the analytical results, ultimately supporting the progression of research and development in the pharmaceutical industry.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. PMC. [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com. [Link]

  • HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. Embody. [Link]

  • DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES). Rasayan Journal of Chemistry. [Link]

  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). IUPAC. [Link]

  • WHO: Update of Guideline of Reference Standards. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. IntuitionLabs.ai. [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [Link]

  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC. [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. ResearchGate. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Method Development and Validation of UV and RP-HPLC method for the estimation of Capecitabine in Bulk and Pharmaceutical Dosage Forms. Asian Journal of Research in Chemistry. [Link]

  • ICH Q7 Guidance. Zamann Pharma Support GmbH. [Link]

  • VICH/IN/19028 15/11/2019. vichsec.org. [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. European Medicines Agency (EMA). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Methylamino)pyrimidine-4-carboxylic acid

As a Senior Application Scientist overseeing the integration of novel pyrimidine derivatives into drug discovery workflows, I frequently manage the logistical and safety protocols for handling reactive intermediates. 2-(...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of novel pyrimidine derivatives into drug discovery workflows, I frequently manage the logistical and safety protocols for handling reactive intermediates. 2-(Methylamino)pyrimidine-4-carboxylic acid (and its halogenated or methylated derivatives) is a critical building block, heavily utilized in the synthesis of kinase inhibitors and immunomodulators.

However, its physical state as a fine, crystalline organic acid powder presents specific handling challenges. The primary risk vector is not acute systemic toxicity, but rather localized irritation to mucous membranes, ocular tissue, and the respiratory tract due to the aerosolization of micro-particulates during transfer operations.

To ensure scientific integrity and operational safety, every protocol described below is designed as a self-validating system. By understanding the causality behind these safety measures, researchers can build a resilient, compliant, and highly efficient laboratory environment.

Physicochemical Profile & Hazard Causality

Before donning Personal Protective Equipment (PPE), it is essential to understand why the equipment is necessary. 2-(Methylamino)pyrimidine-4-carboxylic acid is classified under GHS (Globally Harmonized System) as causing skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity via single exposure (Category 3, respiratory tract irritation).

Because the compound is a dry organic acid, electrostatic forces often cause the powder to cling to spatulas and weigh boats. When this static charge is broken, the powder rapidly aerosolizes. Therefore, our PPE strategy must prioritize particulate barrier isolation over heavy solvent-grade chemical resistance [1].

Mechanistic Exposure & Mitigation Diagram

The following diagram illustrates the hierarchy of controls, mapping the physical state of the chemical to its exposure pathways and the specific engineering/PPE controls required to mitigate them.

PPE_Mitigation cluster_pathways Exposure Pathways cluster_controls Engineering & PPE Controls Hazard 2-(Methylamino)pyrimidine- 4-carboxylic acid (Powder) Inhalation Inhalation (Aerosolized Dust) Hazard->Inhalation Dermal Dermal Contact (Skin Absorption) Hazard->Dermal Ocular Ocular Contact (Dust/Splash) Hazard->Ocular Hood Chemical Fume Hood (Face Velocity 80-120 fpm) Inhalation->Hood Mitigated by Gloves Nitrile Gloves (Double Gloving) Dermal->Gloves Mitigated by Goggles Non-Vented Splash Goggles Ocular->Goggles Mitigated by Safe Safe Operational State Hood->Safe Gloves->Safe Goggles->Safe

Caption: Exposure pathways and corresponding engineering/PPE mitigations for pyrimidine carboxylic acids.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132 [1] and NIOSH guidelines [2], the following PPE matrix is mandatory for handling this compound.

PPE CategoryRecommended SpecificationMechanistic Justification (Causality)
Hand Protection Nitrile Gloves (≥ 5 mil thickness), Double-glovedNitrile provides superior resistance to weak organic acids compared to latex. Double-gloving ensures the inner glove remains uncontaminated during outer glove removal, preventing secondary dermal exposure.
Eye Protection Non-Vented Chemical Splash GogglesStandard safety glasses lack orbital seals. Non-vented goggles prevent aerosolized pyrimidine acid dust from bypassing the frames and contacting the ocular mucosa.
Body Protection Tyvek® Coveralls or Flame-Resistant Lab CoatPrevents microscopic particulate accumulation on street clothing. Tyvek offers a high-density polyethylene barrier against fine organic dust.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a certified fume hood. Filters out ≥95% of airborne particles. (Note: Primary control should always be a chemical fume hood).

Operational Workflows & Handling Protocols

To ensure trustworthiness and reproducibility, the handling of 2-(Methylamino)pyrimidine-4-carboxylic acid must follow a self-validating procedural loop [3].

Phase 1: Pre-Operational Validation

  • Verify Engineering Controls: Check the chemical fume hood monitor. Validation Step: Ensure the digital readout displays a face velocity between 80 and 120 feet per minute (fpm) . If the alarm sounds or the flow is outside this range, do not proceed.

  • Inspect PPE: Perform a visual inspection of your outer nitrile gloves by inflating them slightly to check for pinhole leaks prior to donning.

  • Static Elimination: Place an anti-static zero-stat gun or anti-static bar near the analytical balance inside the hood. Causality: Neutralizing the static charge of the weigh boat prevents the organic acid powder from repelling and aerosolizing upon transfer.

Phase 2: Weighing and Transfer

  • Lower the fume hood sash to the lowest workable height (typically 12–15 inches) to maximize user shielding.

  • Open the reagent bottle slowly to allow any internal pressure or settled dust to equilibrate with the hood's negative pressure.

  • Using an anti-static micro-spatula, transfer the desired mass of 2-(Methylamino)pyrimidine-4-carboxylic acid into the weigh boat.

  • Validation Step: Upon completion of weighing, close the balance doors. The digital reading must stabilize within 3 seconds; continuous fluctuation indicates active air drafts are displacing the aerosolized powder, requiring sash adjustment.

Phase 3: Post-Operation & Doffing

  • Seal the reagent bottle tightly and wipe the exterior with a damp disposable towel to capture any stray particulates.

  • Doffing Sequence: Remove the outer pair of nitrile gloves inside the fume hood by pinching the wrist and pulling them inside out. Dispose of them in the solid hazardous waste bin.

  • Wash hands thoroughly with soap and water after removing the inner gloves.

Spill Response & Waste Disposal Plans

Accidental spills of solid organic acids require immediate, structured containment to prevent powder dispersion.

Solid Spill Protocol:

  • Do not sweep dry. Sweeping mechanically aerosolizes the pyrimidine acid.

  • Don fresh double nitrile gloves and non-vented goggles.

  • Lightly mist the spilled powder with deionized water or a 5% sodium bicarbonate solution to bind the particulates and neutralize the acid. Causality: The moisture increases the mass of the particles, forcing them to drop out of the air column, while the weak base neutralizes the carboxylic acid moiety.

  • Wipe up the dampened material using absorbent chemical spill pads.

  • Validation Step: Test the spill surface with pH paper moistened with DI water. A pH reading of 6.5–7.5 validates that the acid has been completely removed and neutralized.

Waste Disposal Logistics:

  • Segregation: Dispose of all contaminated weigh boats, spatulas, and PPE in a designated Solid Hazardous Organic Waste container.

  • Incompatibilities: Never dispose of 2-(Methylamino)pyrimidine-4-carboxylic acid in the same waste stream as strong oxidizing agents (e.g., nitrates, peroxides) or strong bases, as this can trigger an exothermic reaction [3].

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard 29 CFR 1910.132." United States Department of Labor. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Recommendations for Chemical Protective Clothing." The National Institute for Occupational Safety and Health. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI Bookshelf). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Methylamino)pyrimidine-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.